Urethane acrylate
Description
Structure
2D Structure
Properties
Molecular Formula |
C6H11NO4 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
ethyl carbamate;prop-2-enoic acid |
InChI |
InChI=1S/C3H7NO2.C3H4O2/c1-2-6-3(4)5;1-2-3(4)5/h2H2,1H3,(H2,4,5);2H,1H2,(H,4,5) |
InChI Key |
UHESRSKEBRADOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N.C=CC(=O)O |
Synonyms |
urethane acrylate |
Origin of Product |
United States |
Synthetic Pathways and Advanced Polymerization Methodologies for Urethane Acrylates
Prepolymer Synthesis Strategies in Urethane (B1682113) Acrylate (B77674) Formation
The formation of urethane acrylate oligomers is primarily achieved through the synthesis of a prepolymer, which is subsequently functionalized with acrylate groups. The properties of the final cured material are intrinsically linked to the structure of this prepolymer, which is dictated by the choice of reactants and the synthetic strategy employed.
Two primary strategies are used for synthesizing this compound prepolymers: direct addition and reverse addition. researchgate.netacs.org In the direct addition method, a polyol is reacted with an excess of diisocyanate to form an isocyanate-terminated prepolymer, which is then capped with a hydroxy-functional acrylate. uvebtech.comresearchgate.net The reverse addition technique involves first reacting the diisocyanate with a hydroxy-functional acrylate to produce an isocyanate-functional acrylate, which is then reacted with a polyol. researchgate.netgoogle.com The reverse addition method often results in a lower molecular weight and viscosity of the final this compound oligomer. uvebtech.comacs.org
Polyol Selection and its Influence on this compound Oligomer Structure
The polyol component forms the soft segment of the this compound oligomer and significantly influences the flexibility, thermal properties, and mechanical strength of the resulting polymer. revmaterialeplastice.rotandfonline.com The choice of polyol, including its chemical nature and molecular weight, is a critical factor in determining the final properties of the cured material. tandfonline.compcimag.com
Commonly used polyols include polyethers (like polypropylene (B1209903) glycol and polytetrahydrofuran), polyesters (such as polyethylene (B3416737) adipate (B1204190) diol and polycaprolactone (B3415563) diol), and polycarbonate diols. revmaterialeplastice.ropcimag.comtandfonline.com Polyether urethane acrylates are generally more flexible and cost-effective than their polyester (B1180765) counterparts. tandfonline.com The molecular weight of the polyol also plays a crucial role; increasing the polyol molecular weight typically leads to a lower glass transition temperature, decreased modulus and strength at room temperature, and higher elongation at break. tandfonline.com
For instance, a study comparing different polyols in the synthesis of poly(urethane urea) acrylates found that the use of polycaprolactone diol resulted in the highest tensile strength and elongation. revmaterialeplastice.ro This was attributed to the crystalline nature of the polycaprolactone diol segments, which act as physical crosslink sites. revmaterialeplastice.ro In contrast, polyurethane acrylates based on poly(ethylene adipate) diol exhibited lower tensile modulus and strength. revmaterialeplastice.ro
Diisocyanate Reactants and Molecular Architecture Control in this compound Synthesis
The diisocyanate component constitutes the hard segment of the this compound, contributing to properties like hardness, chemical resistance, and thermal stability. nih.gov The choice of diisocyanate, whether aromatic or aliphatic, significantly impacts the final polymer's characteristics. dergipark.org.trtandfonline.com
Commonly used diisocyanates include isophorone (B1672270) diisocyanate (IPDI), 4,4'-diphenylmethane diisocyanate (MDI), and hexamethylene diisocyanate (HDI). uvebtech.comgoogle.com Aromatic diisocyanates like MDI generally impart greater rigidity and hardness, while aliphatic diisocyanates such as IPDI and HDI are known for their superior weatherability and resistance to yellowing. google.comnih.gov The reactivity difference between the two isocyanate groups in asymmetrical diisocyanates like IPDI can be exploited to achieve a narrower molecular weight distribution and lower viscosity in the resulting this compound. google.com
The stoichiometric ratio of diisocyanate to polyol is a key parameter for controlling the molecular architecture. An excess of diisocyanate ensures the formation of an isocyanate-terminated prepolymer, which is essential for the subsequent end-capping reaction. researchgate.net The structure of the diisocyanate also influences the degree of phase separation between the hard and soft segments, which in turn affects the mechanical properties of the material. revmaterialeplastice.ro
Table 2: Common Diisocyanates in this compound Synthesis and Their Effects
| Diisocyanate | Type | Key Features and Effects on Polymer Properties | Reference |
|---|---|---|---|
| Isophorone diisocyanate (IPDI) | Aliphatic | Good weather and yellowing resistance. The difference in reactivity of its NCO groups allows for better control over molecular weight distribution and viscosity. | google.commdpi.com |
| 4,4'-Diphenylmethane diisocyanate (MDI) | Aromatic | Imparts rigidity and hardness. Used in the synthesis of poly(urethane urea) acrylates. | revmaterialeplastice.rotandfonline.com |
| Hexamethylene diisocyanate (HDI) | Aliphatic | Used to maximize optical properties and avoid yellowing. | researchgate.netnih.gov |
| Tolylene diisocyanate (TDI) | Aromatic | Used in the synthesis of various urethane acrylates, but can contribute to yellowing. | uvebtech.comgoogle.com |
End-Capping Agents and Acrylate Functionalization Techniques
The final step in the synthesis of most urethane acrylates is the introduction of reactive acrylate or methacrylate (B99206) groups through end-capping. This functionalization allows the oligomers to be cured via free-radical polymerization, typically initiated by ultraviolet (UV) light or electron beam (EB) radiation. uvebtech.comtandfonline.com
The most common end-capping agents are hydroxyl-functional acrylates, such as 2-hydroxyethyl acrylate (HEA) and 2-hydroxyethyl methacrylate (HEMA). uvebtech.comresearchgate.netmdpi.com These molecules react with the terminal isocyanate groups of the prepolymer to form urethane linkages and introduce the polymerizable acrylate functionality. researchgate.net The choice of the acrylate end-capping agent can influence the reactivity and final properties of the cured network. pcimag.com
The end-capping reaction is typically carried out after the prepolymer formation is complete, as confirmed by monitoring the disappearance of the NCO peak in the infrared (IR) spectrum. uvebtech.com The reaction is often catalyzed to ensure complete conversion of the isocyanate groups. scientific.net Alternative methods for introducing acrylate functionality exist, such as reacting an isocyanate-terminated prepolymer with a diamine and then with acrylic acid to form pendant acrylic groups. tandfonline.com
Table 3: Common End-Capping Agents for this compound Synthesis
| End-Capping Agent | Abbreviation | Key Features | Reference |
|---|---|---|---|
| 2-Hydroxyethyl acrylate | HEA | Widely used for acrylate functionalization. | uvebtech.comresearchgate.netmdpi.com |
| 2-Hydroxyethyl methacrylate | HEMA | Introduces methacrylate functionality, often used in dental and biomedical applications. | researchgate.netresearchgate.netscientific.net |
| Propylene glycol monoacrylate | Another option for introducing acrylate groups. | google.com | |
| Pentaerythritol (B129877) triacrylate | PETA | A polyfunctional acrylate that can be used as an end-capping agent. | google.com |
Synthesis of Structured Urethane Acrylates with Telechelic and Pendant Acrylate Groups
Traditional urethane acrylates are telechelic, meaning the reactive acrylate groups are located only at the ends of the oligomer chain. arkema.com This architecture presents a trade-off: increasing the molecular weight of the oligomer to enhance properties like flexibility inherently decreases the crosslink density. arkema.com
To overcome this limitation, "structured" urethane acrylates have been developed. arkema.com These materials feature acrylate functionality that is pendant to the oligomer backbone, in addition to the terminal groups. arkema.com This is achieved by incorporating monomers with hydroxyl and acrylate functionalities into the polymer backbone during the prepolymer synthesis. uvebtech.com This approach allows for a higher crosslink density without having to resort to very low molecular weight oligomers, thus providing greater latitude in tailoring the mechanical properties of the cured material. arkema.com The more even distribution of crosslinkable groups along the polymer chain can lead to a more homogenous crosslinked network and improved mechanical performance. arkema.com
Another approach to creating non-linear architectures involves the synthesis of urethane methacrylic macromonomers. These macromonomers, which have a polymerizable group at one end, can be copolymerized with other monomers to create graft copolymers with urethane side chains. core.ac.uk Radiation-curable polyurethanes with pendant acrylate groups have also been synthesized, which behave as thermoplastic elastomers before being crosslinked. dtic.mil
Advanced Polymerization Techniques for this compound Systems
The curing of this compound systems is typically achieved through free-radical polymerization of the acrylate end groups. nih.gov This process can be initiated by various means, most commonly by UV radiation in the presence of a photoinitiator. mdpi.com Advanced polymerization techniques aim to control the network formation process to achieve specific material properties.
Free Radical Copolymerization Mechanisms in this compound Graft Copolymers
Graft copolymers containing urethane segments can be synthesized using free-radical copolymerization. stcrs.com.ly One common method is the macromonomer technique, where a pre-formed urethane macromonomer containing a polymerizable group is copolymerized with other monomers, such as methyl methacrylate (MMA) or n-butyl methacrylate (n-BMA). core.ac.ukstcrs.com.ly This results in a polymer with a polyacrylate backbone and pendant urethane grafts. core.ac.uk
The free-radical polymerization process consists of three main stages: initiation, propagation, and termination. nih.gov
Initiation: Free radicals are generated, typically from the decomposition of a photoinitiator upon exposure to UV light. nih.govmdpi.com These radicals then react with an acrylate double bond to initiate the polymer chain.
Propagation: The newly formed radical adds to another monomer, propagating the polymer chain and forming cross-links between oligomers. nih.gov
Termination: The growing polymer chains are terminated, usually by combination or disproportionation. acs.org
The properties of the resulting graft copolymer, such as thermal stability and phase separation, can be controlled by varying the concentration and chain length of the urethane macromonomer in the feed. core.ac.uk For example, increasing the urethane macromonomer concentration has been shown to increase the thermal stability of the resulting copolymer. core.ac.uk
Emulsion and Miniemulsion Polymerization of Urethane-Acrylic Hybrid Dispersions
Urethane-acrylic hybrid polymer dispersions are synthesized to leverage the synergistic properties of both polyurethane (PU) and acrylic (AC) polymers, resulting in materials with enhanced performance compared to simple physical blends. mdpi.comicm.edu.pl Two primary polymerization techniques utilized for this purpose are seeded emulsion polymerization and miniemulsion polymerization. mdpi.com
In seeded emulsion polymerization , a pre-existing latex, in this case, a polyurethane dispersion, acts as the "seed" onto which acrylic monomers are polymerized. researchgate.net This method can produce stable and uniform hybrid dispersions. mdpi.com A key advantage is that stabilization can often be achieved by the components within the polyurethane itself, such as dimethylolpropionic acid (DMPA), potentially avoiding the need for external emulsifiers and leading to high-gloss coatings. researchgate.netsci-hub.st Studies have shown that hybrids created via seeded emulsion polymerization can exhibit smaller particle sizes and higher zeta potential values, indicating good dispersion stability. mdpi.com These characteristics often translate to superior coating properties, including better resistance to cracking, enhanced abrasion resistance, and improved color retention. mdpi.comnih.gov
Miniemulsion polymerization , on the other hand, involves the dispersion of an NCO-terminated polyurethane prepolymer dissolved in acrylic monomers into water using high shear forces and an external emulsifier. mdpi.com This creates a stable miniemulsion of monomer droplets where polymerization subsequently occurs. mdpi.comicm.edu.pl While both methods can produce stable and uniform dispersions with good compatibility between the PU and AC phases, the synthetic route can influence the final particle morphology and, consequently, the material's properties. mdpi.comicm.edu.plresearchgate.net For instance, different particle structures, such as core-shell morphologies, can be obtained depending on the chosen polymerization method. icm.edu.pl
The choice between seeded emulsion and miniemulsion polymerization depends on the desired final properties of the hybrid dispersion. Research indicates that for applications like leather finishing, seeded emulsion polymerization can yield coatings with superior mechanical integrity and durability. mdpi.comnih.gov
Sonochemical Polymerization Routes for this compound Resins
Sonochemical synthesis offers a rapid and efficient alternative to conventional thermal methods for producing this compound resins. ekb.eg This technique utilizes high-intensity ultrasound energy to create localized "hot spots" through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium. researchgate.net These conditions generate extremely high temperatures and pressures for brief periods, facilitating polymerization. researchgate.net
In a typical sonochemical process for this compound synthesis, reactants such as a polyol (e.g., polyethylene glycol), a diisocyanate (e.g., isophorone diisocyanate), and a hydroxyl-functional acrylate (e.g., 2-hydroxyethyl acrylate) are mixed in a solvent within a flask equipped with an ultrasonic horn. ekb.eg The ultrasonic irradiation initiates and drives the polymerization reaction, often leading to significantly shorter reaction times compared to traditional heating methods. ekb.eg For example, polythis compound resins have been successfully synthesized in a one-shot sonochemical process, which is considerably faster than the multi-step conventional thermal synthesis. ekb.eg
The solvent plays a crucial role in sonochemical reactions, and its choice can affect the reaction rate. researchgate.net Studies have also demonstrated the synthesis of polythis compound built-in amine resins using this method, where an amine is incorporated into the polymer backbone to enhance properties. ekb.eg Characterization using techniques like Gel Permeation Chromatography (GPC) has shown that sonochemically prepared polyurethane-acrylates can achieve high molecular weights. ekb.eg For instance, the weight-average molecular weight (Mw) and number-average molecular weight (Mn) were observed to increase dramatically from a polyurethane prepolymer to the final polyurethane-acrylate resin. ekb.eg
Photopolymerization Kinetics and Mechanisms in this compound Curing
Photopolymerization is a common method for curing this compound (UA) resins, transforming the liquid resin into a solid polymer network through light-induced reactions. rsc.org The kinetics of this process, which describe the rate and extent of the reaction, are crucial for controlling the final properties of the cured material and are often studied using techniques like photo-Differential Scanning Calorimetry (photo-DSC). mdpi.comnih.gov
The photopolymerization of urethane acrylates is a free-radical chain reaction initiated by a photoinitiator. rsc.org Upon exposure to UV radiation, the photoinitiator generates active radical species that attack the acrylic double bonds in the UA monomers and oligomers, initiating polymerization. rsc.orghep.com.cn The process is influenced by several factors:
Light Intensity: The rate of polymerization (R_p) is generally proportional to the square root of the incident light intensity (I₀), expressed as R_p ∝ I₀⁰.⁵. hep.com.cn
Photoinitiator Type and Concentration: The efficiency of the curing process is highly dependent on the type of photoinitiator used. Type I photoinitiators, which undergo unimolecular bond cleavage to form radicals, are often more reactive and lead to higher polymerization rates and final conversions compared to Type II systems, which require a co-initiator. hep.com.cn The maximum polymerization rate (R_p,max) is typically proportional to the square root of the initiator concentration. hep.com.cn
Temperature: The influence of temperature on photopolymerization kinetics can vary depending on the specific this compound. For some, like certain urethane-dimethacrylates (UrDMA), increasing the temperature can lead to a higher polymerization rate and greater double-bond conversion (DBC). mdpi.comnih.gov In contrast, the photo-curing of other urethane-acrylates (UrA) may be largely independent of temperature within a certain range. mdpi.comnih.gov
Monomer Structure and Composition: The functionality and chemical structure of the monomers and reactive diluents play a significant role. mdpi.comhep.com.cn For instance, in mixtures of di- and monofunctional urethane acrylates, adjusting the ratio of the components can initially increase and then decrease the polymerization rate and conversion. mdpi.comnih.gov
Oxygen Inhibition: Molecular oxygen can inhibit free-radical polymerization by reacting with the initiating and growing polymer radicals to form less reactive peroxy radicals. ekb.eg This can result in a tacky or under-cured surface. Performing the curing process in an inert atmosphere can mitigate this effect and shorten the required curing time. mdpi.com
In some specialized cases, such as with cyclic acetal-functionalized urethane acrylates, photopolymerization can occur rapidly even in the solid crystalline state, exhibiting polymerization rates comparable to or even higher than in the liquid state. nih.gov
Thermal Curing Strategies for this compound Resins
While photopolymerization is a primary curing method, thermal curing offers an alternative or complementary strategy for this compound (UA) resins, particularly for systems that possess multiple types of reactive functional groups. mdpi.com This is especially useful for curing coatings on complex, three-dimensional surfaces where UV radiation might not reach all areas effectively. mdpi.comresearchgate.net
Dual-curing systems combine UV and thermal curing to achieve comprehensive crosslinking. researchgate.net In one approach, a UA resin is formulated with both a photoinitiator and a thermal initiator. mdpi.com An initial UV exposure polymerizes the acrylate double bonds, followed by a thermal treatment to initiate reactions involving other functional groups present in the resin, such as hydroxyl groups reacting with blocked isocyanates. mdpi.comresearchgate.net For example, resins synthesized with hydroxyl groups can be cured using a thermal initiator like benzoyl peroxide. mdpi.com
The process can be monitored quantitatively using infrared spectroscopy to track the conversion of the respective functional groups (e.g., acrylate double bonds and hydroxyl groups). mdpi.comresearchgate.net The extent of the reaction and the final properties, such as the glass transition temperature (T_g), can be enhanced by heating the sample during or after photopolymerization. researchgate.net This thermal post-cure helps to ensure the network is fully cured, often resulting in a higher T_g than would be achieved by UV curing alone. researchgate.net
The thermal curing process can also be used independently. For instance, a two-part urethane-methacrylate resin can be solidified by heating at a moderate temperature (e.g., 60 °C) for an extended period, relying on the temperature-sensitive crosslinking reaction between the two components without any UV light. researchgate.net
Bio-sourced Monomers and Sustainable Synthesis Approaches for Urethane Acrylates
The increasing demand for environmentally friendly materials has driven research into the use of bio-sourced monomers for the synthesis of urethane acrylates. This approach aims to replace petroleum-derived components with renewable alternatives, enhancing the sustainability of the final products.
Utilization of 1,3-Propanediol (B51772) in this compound Resin Synthesis
A key bio-sourced monomer is 1,3-propanediol (PDO), which can be produced through the fermentation of glucose, a renewable resource. mdpi.commdpi.com PDO is a versatile building block in polymer synthesis due to its two reactive primary hydroxyl groups. mdpi.com
In the synthesis of sustainable this compound resins, bio-based PDO can be reacted with this compound oligomers that contain terminal isocyanate (NCO) groups. mdpi.comresearchgate.net This addition reaction is typically monitored in real-time using Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the characteristic NCO peak around 2268 cm⁻¹. mdpi.comresearchgate.net The reaction kinetics are influenced by the structure of the this compound oligomer; for instance, oligomers with a lower molecular weight may react faster with PDO. mdpi.com
The resulting bio-based this compound resins contain both acrylate groups, for UV or thermal curing via radical polymerization, and hydroxyl groups from the PDO moiety. mdpi.com This dual functionality allows for versatile curing strategies. mdpi.comresearchgate.net Coatings formulated from these PDO-based resins can be cured effectively using either UV radiation with a photoinitiator or thermal methods with a thermal initiator, providing flexibility for various applications, including those on complex 3D surfaces. mdpi.comresearchgate.net Research has shown that these bio-sourced coatings can achieve good functional properties, such as excellent adhesion and gloss, with short curing times. mdpi.com
Bio-derived Polyols in this compound Formulation
Beyond simple diols like PDO, a wide range of more complex polyols derived from biomass are being utilized to create sustainable polyurethane and this compound systems. researchgate.net These bio-polyols can be sourced from vegetable oils, carbohydrates, and other natural products. mdpi.commdpi.com
Common examples include:
Castor oil: This non-edible vegetable oil is a natural triglyceride of ricinoleic acid, which contains a hydroxyl group, making it a readily available polyol for polyurethane synthesis. mdpi.commdpi.com
Soybean oil: Through chemical modification, soybean oil can be converted into polyols suitable for producing polyurethane acrylates. researchgate.netmdpi.com
Itaconic acid, Ricinoleic acid, Oleic acid: These bio-based acids can be reacted with other molecules like glycidyl (B131873) methacrylate to create acrylate-functionalized polyols, which are then incorporated into a polythis compound backbone by reacting with a diisocyanate. researchgate.net
Citric acid: This bio-based material can be used to synthesize hyperbranched polyester-polyols, which then react to form multifunctional this compound resins for UV-curable coatings. researchgate.net
Isosorbide-based polyols: Derived from starch, these polyols can be used to synthesize high-performance polyurethanes with enhanced mechanical properties. pcimag.com
The incorporation of these bio-derived polyols influences the properties of the final cured this compound. For example, using polyols with a higher double bond content, such as those derived from itaconic acid, can lead to a higher crosslink density upon UV curing, resulting in increased glass transition temperature, tensile strength, and Young's modulus. researchgate.net By carefully selecting and combining different bio-based polyols, the thermal and mechanical properties of the resulting this compound coatings can be tailored for specific applications, significantly improving their green performance. researchgate.net
Characterization Methodologies for Urethane Acrylate Structures and Networks
Spectroscopic Techniques for Molecular Structure Elucidation
Spectroscopic methods are fundamental to confirming the synthesis and determining the precise chemical structure of urethane (B1682113) acrylate (B77674) oligomers and polymers.
Fourier-Transform Infrared Spectroscopy (FTIR) in Urethane Acrylate Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for the qualitative and quantitative analysis of urethane acrylates. It is extensively used to monitor the synthesis process and to characterize the final chemical structure. mdpi.comustc.edu.cnnih.gov
Key Research Findings:
During the synthesis of urethane acrylates, the reaction progress is often monitored by the disappearance of the characteristic isocyanate (–NCO) peak, which typically appears around 2240–2275 cm⁻¹. mdpi.comresearchgate.net The completion of the reaction is indicated by the absence of this peak. mdpi.commdpi.com Simultaneously, the formation of the urethane linkage is confirmed by the appearance of several characteristic absorption bands:
N–H Stretching: A peak in the region of 3320–3390 cm⁻¹ corresponds to the stretching vibration of the N–H bond in the urethane group. researchgate.netresearchgate.net
C=O Stretching: The carbonyl (C=O) stretching vibration of the urethane group is observed around 1700–1730 cm⁻¹. ustc.edu.cnresearchgate.net Hydrogen-bonded carbonyl groups may appear at slightly lower wavenumbers, such as 1699 cm⁻¹, compared to free carbonyl groups at approximately 1715 cm⁻¹. mdpi.com
N–H Bending and C–N Stretching: A peak around 1530–1535 cm⁻¹ is attributed to the N–H bending and C–N stretching vibrations within the urethane linkage. researchgate.netmdpi.com
The presence of the acrylate group is also clearly identifiable in the FTIR spectrum. Characteristic peaks include:
C=C Stretching: A peak at approximately 1635–1644 cm⁻¹ indicates the stretching of the carbon-carbon double bond in the acrylate moiety. ustc.edu.cnresearchgate.net
=C–H Bending: Out-of-plane and in-plane bending vibrations of the =C–H group in the acrylate appear at around 810 cm⁻¹ and 1409 cm⁻¹, respectively. mdpi.comustc.edu.cnresearchgate.net
Real-time FTIR (RT-FTIR) spectroscopy is a powerful technique for monitoring the photopolymerization (UV curing) of urethane acrylates. nih.govmdpi.com The conversion of the acrylate double bonds can be quantified by tracking the decrease in the intensity of the C=C bond absorption peak (e.g., at 810 cm⁻¹ or 1635 cm⁻¹) over time during UV exposure. mdpi.commdpi.com
Interactive Data Table: Characteristic FTIR Absorption Bands for Urethane Acrylates
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
| Isocyanate (–NCO) | Stretching | 2240–2275 | mdpi.comresearchgate.net |
| Urethane (N–H) | Stretching | 3320–3390 | researchgate.netresearchgate.net |
| Urethane (C=O) | Stretching | 1700–1730 | ustc.edu.cnresearchgate.net |
| Urethane (N–H) | Bending | 1530–1535 | researchgate.netmdpi.com |
| Acrylate (C=C) | Stretching | 1635–1644 | ustc.edu.cnresearchgate.net |
| Acrylate (=C–H) | Bending | 810, 1409 | mdpi.comustc.edu.cnresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Composition
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), provides detailed information about the molecular structure and composition of urethane acrylates. nih.govsemanticscholar.orgias.ac.in It is a crucial technique for confirming the successful incorporation of different components and for the structural elucidation of the final product. mdpi.comias.ac.in
Key Research Findings:
¹H NMR and ¹³C NMR are used to identify and quantify the various constituents within this compound products, such as diisocyanates, polyols, and acrylates. process-nmr.com
In ¹H NMR spectra of urethane acrylates, the protons of the acrylate double bond (–CH=CH₂) typically appear as a set of characteristic peaks in the range of 5.8 to 6.4 ppm. mdpi.comekb.eg The protons of the urethane group (–NHCOO–) can be observed at around 7.00 and 7.2 ppm. ekb.eg
In ¹³C NMR spectra, the carbons of the acrylate double bond (–CH=CH₂) typically show signals around 128 ppm and 131 ppm, while the carbonyl carbon of the acrylate group appears at approximately 166 ppm. mdpi.com
The successful synthesis of urethane acrylates can be confirmed by the presence of these characteristic signals, corroborating the data obtained from FTIR spectroscopy. mdpi.comsemanticscholar.orgmdpi.com For instance, studies have used ¹H and ¹³C NMR to confirm the structure of urethane acrylates synthesized from various diisocyanates and polyols, and to verify the incorporation of specific functional groups. mdpi.commdpi.com
Interactive Data Table: Typical NMR Chemical Shifts (δ) for Urethane Acrylates
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |
| ¹H | Acrylate (–CH=CH₂) | 5.8–6.4 | mdpi.comekb.eg |
| ¹H | Urethane (–NHCOO–) | 7.0–7.2 | ekb.eg |
| ¹³C | Acrylate (–C H=C H₂) | 128–131 | mdpi.com |
| ¹³C | Acrylate (–C =O) | ~166 | mdpi.com |
Chromatographic Methods for Molecular Weight and Distribution Assessment
Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of this compound oligomers and polymers, which are critical parameters influencing their physical and mechanical properties.
Gel Permeation Chromatography (GPC) in this compound Research
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of urethane acrylates. google.comradtech.orgnih.gov
Key Research Findings:
GPC is widely used to characterize newly synthesized this compound oligomers. radtech.orgscirp.org The molecular weight of urethane acrylates can range from a few hundred to several thousand g/mol . google.commetu.edu.tr For example, some commercially available this compound oligomers have molecular weights ranging from 600 to 6000 g/mol . core.ac.uk
GPC analysis is also employed to monitor the progress of polymerization reactions. By comparing the GPC chromatograms of the starting materials and the final product, the increase in molecular weight can be observed as a shift in the elution peak towards shorter retention times, confirming the successful chain extension. google.com The technique has been used to compare different synthesis strategies, such as direct versus reverse addition of reactants, demonstrating how the reaction pathway can influence the final molecular weight and viscosity of the this compound oligomer. researchgate.net
Interactive Data Table: GPC Data for Representative Urethane Acrylates
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| Waterborne Polyurethane Dispersion | 34,200 | 145,800 | 4.26 | regulations.gov |
| Polythis compound (PA191) | 25,000 | 32,000 | 1.28 | regulations.gov |
| Hydroxyl-Terminated Poly(this compound) | 2500–6000 | - | - | metu.edu.tr |
Microscopic and Imaging Techniques for Morphological Investigations
Microscopic techniques are employed to visualize the morphology of cured this compound networks, particularly to study phase separation phenomena that can significantly impact the material's properties.
Transmission Electron Microscopy (TEM) for Phase Separation Studies
Transmission Electron Microscopy (TEM) is a powerful technique for investigating the morphology of this compound-based materials, including interpenetrating polymer networks (IPNs). soci.orgacs.orgacs.org It provides direct visualization of the phase structure at the nanoscale. core.ac.ukiccm-central.org
Key Research Findings:
In this compound systems, which often consist of incompatible hard and soft segments, microphase separation can occur, leading to the formation of distinct domains. TEM studies have been instrumental in characterizing the size, shape, and distribution of these domains. For instance, in urethane-acrylate IPNs, TEM has revealed domain sizes ranging from less than 20 nm to over 100 nm, depending on the synthesis conditions. acs.orgacs.org
The degree of phase separation observed by TEM can be correlated with the material's mechanical properties. For example, in some graft copolymers of urethane and acrylate, TEM has been used in conjunction with dynamic mechanical analysis (DMA) to investigate the compatibility between the different polymer segments. core.ac.ukresearchgate.netstcrs.com.ly In some cases, where the components are highly compatible, a single phase is observed, while in others, clear phase separation is evident. researchgate.netstcrs.com.ly
Scanning Electron Microscopy (SEM) for Surface and Nanoparticle Dispersion Analysis
Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface topography and the dispersion of nanoparticles within this compound matrices. This technique provides high-resolution images that reveal crucial information about the morphology of the cured materials.
In the study of this compound (UA) composites, SEM is frequently used to examine the dispersion of nanofillers. For instance, in nanocomposites containing silver nanoparticles (AgNPs), SEM analysis has confirmed that the nanoparticles are well-mixed and effectively dispersed within the polymer matrix. scielo.brscielo.br Images have shown spherical AgNPs with average sizes between 8-10 nm uniformly embedded in the polymer. acrhem.org Similarly, when incorporating magnesium fluoride (B91410) (MgF2) nanoparticles, SEM images demonstrated good dispersion at lower concentrations (1 and 3 wt.%), while agglomeration was observed at higher loadings (5 wt.%). tandfonline.com The morphology of photocured materials containing AgNPs has been investigated by examining freeze-fractured surfaces, with SEM images verifying the nanostructure and dispersion of these particles, which had sizes ranging from 200-300 nm. scielo.brscielo.br
SEM is also employed to study the surface characteristics of this compound polymers themselves. For example, this compound polymers based on isophorone (B1672270) diisocyanate (IPDI) have been observed to exhibit an almost spherical, bead-like shape. scirp.org In contrast, those based on toluene (B28343) diisocyanate (TDI) showed a more heterogeneous morphology. scirp.org The impact-fractured surface morphology of poly(ester-urethane-acrylate)/methylmethacrylate (PEUA/MMA) copolymers has also been observed using SEM. researchgate.net Furthermore, SEM has been utilized to characterize the porous network of poly(urethane-acrylate) aerogels. mdpi.com
Rheological and Viscoelastic Characterization of this compound Systems
The rheological and viscoelastic properties of this compound systems are critical for understanding their curing behavior and the mechanical performance of the final network. Techniques such as Dynamic Mechanical Analysis (DMA) and rheological studies provide valuable data on network development, phase behavior, and curing kinetics.
Dynamic Mechanical Analysis (DMA) for Network Development and Phase Behavior
Dynamic Mechanical Analysis (DMA) is a powerful technique for investigating the viscoelastic properties of polymers, providing insights into network formation, phase separation, and glass transition behavior. core.ac.uk In this compound systems, DMA is used to measure properties such as storage modulus (E'), which relates to the stiffness of the material, and the loss factor (tan δ), which is indicative of energy dissipation and can be used to determine the glass transition temperature (Tg). researchgate.netacs.org
DMA studies have shown that the incorporation of nanoparticles can significantly enhance the mechanical properties of this compound composites. For example, the storage modulus of nanocomposites is often higher than that of the neat this compound, indicating a reinforcing effect from the nanoparticles. tandfonline.comresearchgate.net The thermal stability and storage modulus of synthesized PMMA-g-urethane and PnBMA-g-urethane copolymers were found to increase with higher concentrations of urethane macromonomer in the copolymerization feed. stcrs.com.ly
Phase separation between urethane and acrylate segments in graft copolymers can also be investigated using DMA. core.ac.ukresearchgate.net In some cases, a single Tg is observed, suggesting that the component parts are compatible. researchgate.net However, under certain conditions, such as with increased chain length of the urethane macromonomers, two distinct glass transitions can be observed, corresponding to the different polymer moieties and indicating microphase separation. core.ac.ukresearchgate.netstcrs.com.ly For instance, in a study of PnBMA-g-urethane copolymers, two Tgs at 22°C and 76°C were observed, corresponding to the n-PBMA and urethane components, respectively. researchgate.net
The glass transition temperatures of fully polymerized films are typically determined from the peak of the tan δ curves. radtech.org DMA has been instrumental in showing that increasing the content of certain cross-linkers, like HEMA, can lead to an increase in both the storage modulus at room temperature and the Tg of the cured bioresins. acs.org
Rheological Studies on this compound Curing Kinetics
Rheological studies are essential for monitoring the entire curing process of this compound systems, from the initial liquid state to the final solid network. mdpi.comanton-paar.com These methods offer high sensitivity to changes in the material's physical state and can identify critical transitions like gelation and vitrification. mdpi.comresearchgate.net
During photopolymerization, real-time UV rheology measurements are used to assess the development of viscoelastic properties. acs.org The curing process often involves a significant increase in viscosity as the polymer network forms. anton-paar.com Rheological monitoring of the isothermal curing process reveals a drastic increase in both the storage modulus (G') and the loss modulus (G''). mdpi.com The point at which G' and G'' cross over is often defined as the gel point, a critical parameter in the curing process.
The curing kinetics of this compound adhesives have been studied under various isothermal conditions. researchgate.net Research has shown that the gelation time, vitrification time, and the time to reach maximum cure decrease as the curing temperature increases. researchgate.net The cure rates are influenced by temperature and can be divided into different zones, including a retardation zone, a vitrification zone, and a reaction-controlled zone. researchgate.net
Rheological methods can overcome some limitations of other techniques like Differential Scanning Calorimetry (DSC) by providing a more detailed picture of the evolution of physical properties throughout the curing process. mdpi.com The combination of rheological data with other analytical techniques provides a comprehensive understanding of the structure-property relationships in this compound systems. acs.org
Thermal Analysis Techniques for this compound Stability Research
Thermal analysis techniques are crucial for evaluating the thermal stability and phase transitions of this compound compositions. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods used for this purpose.
Thermogravimetric Analysis (TGA) of this compound Compositions
Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a material as a function of temperature in a controlled atmosphere. core.ac.uk It is widely used to investigate the thermal decomposition and stability of this compound polymers and their composites. core.ac.uknih.govresearchgate.net
TGA thermograms of urethane acrylates typically show multiple degradation steps. For instance, the degradation of UV-cured C-PUA/HEMA resins occurs in four stages, with the initial stage below 240°C attributed to the removal of low-molecular-weight components and a later stage at 240–380°C corresponding to the decomposition of the urethane hard segment. acs.org The thermal degradation of urethane bonds is often observed as one of the initial decomposition steps. researchgate.net For example, in some polyurethanes, the first weight loss between 350-400°C is ascribed to the dissociation of urethane bonds. researchgate.net In modified hyperbranched polyesters, the pyrolysis of the this compound section occurs at 400-450°C. scientific.net
The incorporation of nanoparticles or other modifiers can significantly enhance the thermal stability of urethane acrylates. TGA results have shown that adding nanoparticles like magnesium fluoride (MgF2), zirconium oxide (ZrO2), or nanometer-thin silicate (B1173343) platelets can shift the thermal decomposition to higher temperatures. tandfonline.comnih.govresearchgate.net For example, the addition of 3 wt.% MgF2 increased the 30% weight loss decomposition temperature (T30%) to 385.2°C. tandfonline.com Similarly, the thermal stability of this compound aerogels has been demonstrated to be high, up to 300°C. mdpi.com The increased thermal stability in nanocomposites is often attributed to strong interactions between the nanoparticles and the polymer chains, which can act as a physical barrier, limiting the volatility of decomposition products. tandfonline.comresearchgate.net
The following table provides a summary of TGA data for various this compound compositions:
| Material | Decomposition Temperature (°C) | Reference |
|---|---|---|
| Polyurethane acrylates with PEA | 330 | revmaterialeplastice.ro |
| PUA-PHC | 360 | revmaterialeplastice.ro |
| PUA-PCL | 370 | revmaterialeplastice.ro |
| PUA/5%MgF2 | 385.2 (T30%) | tandfonline.com |
| UA-ZrO2 (3 wt%) | Significant increase | researchgate.net |
Differential Scanning Calorimetry (DSC) for this compound Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. mdpi.com It is widely used to study the phase transitions of urethane acrylates, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior. mdpi.commdpi.commdpi.com
DSC analysis has shown that urethane acrylates can exhibit a range of thermal transitions. For example, some model polymers show a glass transition below -35°C and endothermic transitions at higher temperatures. revmaterialeplastice.ro The lower temperature endothermic transition can be associated with the disruption of bonds between soft and hard segments or the disruption of short-range order within hard segment microdomains. revmaterialeplastice.ro In some cases, multiple melting peaks are observed in conventional DSC scans, which can be related to the reorganization of crystalline structures during heating. researchgate.net
The glass transition temperature is a key property determined by DSC. For instance, the Tg of one type of polythis compound microsphere was found to be 64.33°C. mdpi.com The incorporation of these microspheres into a photosensitive resin led to an increase in the Tg of the final material. mdpi.com For example, a photosensitive resin with 0.5% PUA microspheres had a Tg of 52.00°C, compared to 48.11°C for the unmodified resin. mdpi.com The Tg of urethane acrylates is influenced by factors such as molecular weight and crosslink density; as molecular weight decreases and crosslink density increases, the Tg tends to increase for polymers with similar structures. scirp.org
DSC is also used to characterize both semicrystalline and amorphous urethane-acrylate prepolymers. osti.gov For example, a semicrystalline prepolymer (UA-251M) and an amorphous one (UA-071M) showed different changes in their Tg and heat capacity with increasing irradiation dose during electron beam curing. osti.gov
The following table presents DSC data for different this compound systems:
| Material | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Reference |
|---|---|---|---|
| PUA Microspheres | 64.33 | - | mdpi.com |
| Photosensitive Resin (0% PUA) | 48.11 | 286.07 | mdpi.com |
| Photosensitive Resin (0.2% PUA) | 51.23 | 311.74 | mdpi.com |
| Photosensitive Resin (0.5% PUA) | 52.00 | 332.12 | mdpi.com |
| LCPU-1 | - | 120 | mdpi.com |
| LCPU-2 | - | 95 | mdpi.com |
| LCPU-3 | - | 100 | mdpi.com |
| AD1 Formulation | 180 | - | researchgate.net |
| AD2 Formulation | 195 | - | researchgate.net |
| HPUA-3 | -12.59 | 134.74 | scientific.net |
Advanced Characterization for Network Properties
The comprehensive understanding of this compound (UA) network properties necessitates the use of advanced characterization techniques that probe beyond simple conversion metrics. These methods provide detailed insights into the three-dimensional polymer structure, including the density of crosslinks and the extent of network formation. Such information is crucial for correlating the molecular architecture with the macroscopic performance of the final material.
Solid-State NMR Relaxation Measurements for Crosslink Density
Solid-State Nuclear Magnetic Resonance (SSNMR) relaxation measurements serve as a powerful, non-destructive tool for quantifying the crosslink density in this compound networks. acs.orggoogle.com This technique is particularly sensitive to the molecular mobility of the polymer chains, which is directly influenced by the constraints imposed by crosslinks. mdpi.com
The fundamental principle behind this method lies in the measurement of proton (¹H) spin-spin relaxation times (T₂). acs.org In a crosslinked polymer network, three distinct types of chain segments can be identified: crosslinked chains connected to the network at both ends, dangling chains attached at only one end, and soluble, unreacted molecules. Each of these components exhibits different mobility, which translates to different T₂ relaxation times. mdpi.com Crosslinked segments are the most constrained and therefore have the shortest T₂ values, while soluble fractions are the most mobile with the longest T₂ values. Dangling chains exhibit intermediate mobility and relaxation times.
By analyzing the decay of the NMR signal, which is often composed of multiple exponential components corresponding to these different chain populations, the relative fraction and mobility of each can be determined. A faster decay of the proton relaxation curve generally indicates a higher crosslink density due to the increased proportion of constrained chain segments. mdpi.com
One common SSNMR technique employed is ¹H T₂ relaxation measurements using a Hahn echo pulse sequence. radtech.org The rate of magnetization decay in these experiments correlates well with the developing level of crosslink density as the polymerization progresses and with the theoretical crosslink densities of fully cured networks. acs.org This allows for the assessment of both partially and fully reacted films. acs.org For instance, in studies of UV-cured acrylates, the T₂ relaxation method has shown good correlation with mechanical tests in determining the molar mass between crosslinks (Mc). acs.org
Furthermore, ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR spectroscopy can provide complementary information. By monitoring the relaxation times (T₁) of carbon atoms in the main chains and pendant groups, as well as the proton spin-lattice relaxation time in the rotating frame (T₁ρ(¹H)), insights into the mobility of individual atoms and the homogeneity of the network can be obtained. acs.org
Table 1: Representative ¹H T₂ Relaxation Data for this compound Networks with Varying Crosslink Densities
| Sample Description | Predominant Chain Environment | Observed ¹H T₂ Relaxation Time (ms) | Interpretation |
| Loosely Crosslinked UA | High proportion of dangling ends and soluble fraction | Long (e.g., >1 ms) | Low crosslink density, high molecular mobility. |
| Moderately Crosslinked UA | Balanced mix of crosslinked and dangling chains | Intermediate (e.g., 0.5-1 ms) | Moderate crosslink density. |
| Highly Crosslinked UA | High proportion of constrained, crosslinked segments | Short (e.g., <0.5 ms) | High crosslink density, restricted molecular mobility. mdpi.com |
Note: The specific T₂ values are illustrative and can vary significantly based on the specific this compound chemistry, temperature, and NMR experimental conditions.
Extraction Studies for Soluble Material and Network Formation
Extraction studies provide a direct and quantitative method for evaluating the efficiency of the polymerization process and the extent of network formation in urethane acrylates. This technique involves immersing a cured polymer sample in a suitable solvent to dissolve and remove the soluble (sol) fraction, which consists of unreacted monomers, oligomers, and any polymer chains not chemically bonded to the main network. radtech.orgpitt.edu The remaining insoluble, swollen material is the gel fraction, representing the crosslinked network.
The procedure typically involves the following steps:
A precisely weighed sample of the cured this compound film is immersed in a good solvent, such as methylene (B1212753) chloride, acetone, or dimethylacetamide (DMAC). radtech.orgpitt.edukirj.ee
The extraction is carried out for a sufficient duration, often for an extended period (e.g., 24-48 hours) and sometimes with the aid of ultrasonic agitation to ensure complete removal of the soluble components. radtech.orgkirj.ee
The solvent containing the extracted material is separated from the insoluble gel.
The solvent is evaporated, and the mass of the dried residue (the sol fraction) is determined. pitt.edu
The insoluble gel fraction is dried to a constant weight.
The gel fraction percentage, a measure of the degree of crosslinking, is calculated from these weights. kirj.ee A high gel fraction (typically >95%) indicates a high degree of conversion and efficient network formation. kirj.ee
Beyond simply quantifying the sol and gel fractions, further analysis of the extracted soluble material can provide valuable insights. Techniques like Gel Permeation Chromatography (GPC) and High-Performance Liquid Chromatography (HPLC) are used to analyze the molecular weight distribution and composition of the extracted components. radtech.org This can reveal, for example, whether certain monomers or oligomers were less reactive and therefore more likely to remain in the sol fraction. radtech.org
For instance, in studies of photopolymerized this compound coatings, extraction analysis has shown how the amount and molecular weight distribution of soluble material change as a function of the degree of acrylate conversion. acs.org In some cases, the formation of low molecular weight homopolymers from specific monomers can be identified, indicating segregation of components during polymerization. radtech.org
Table 2: Illustrative Data from Extraction Studies of this compound Formulations
| Formulation | Curing Condition | Solvent | Sol Fraction (% by weight) | Gel Fraction (% by weight) | Interpretation of Findings |
| UA with Difunctional Acrylate | UV Cured, 80% Conversion | Methylene Chloride | 15% | 85% | Incomplete network formation, significant unreacted components remain. |
| UA with Difunctional Acrylate | UV Cured, >95% Conversion | Methylene Chloride | <5% | >95% | High degree of crosslinking achieved. kirj.ee |
| UA with Monofunctional Acrylate | UV Cured, >95% Conversion | Methylene Chloride | 10% | 90% | Monofunctional monomer acts as a chain extender, increasing the soluble fraction compared to a difunctional system. acs.org |
| UA with Tetrafunctional Acrylate | Thermally Cured, 120°C, 20h | Toluene | 2% | 98% | High crosslinking functionality leads to very low soluble content and a dense network. uni-hamburg.de |
These extraction studies, especially when combined with kinetic measurements and other characterization techniques like SSNMR, provide a comprehensive picture of network development in this compound systems. radtech.org
Advanced Materials Development and Performance Enhancement in Urethane Acrylate Research
Hybrid and Nanocomposite Formulations based on Urethane (B1682113) Acrylates
The integration of other polymers and nanoparticles into urethane acrylate (B77674) matrices has led to the development of hybrid and nanocomposite materials with significantly improved properties.
Urethane-Acrylic Hybrid Polymer Dispersions Research
Urethane-acrylic hybrid polymer dispersions combine the advantageous properties of both polyurethanes (such as toughness and flexibility) and polyacrylates (such as weather resistance and gloss). google.com Research in this area has explored various synthesis techniques to optimize the performance of these hybrids for applications like leather finishing and coatings. google.commdpi.com
One approach involves the synthesis of hybrid polymer dispersions through seeded emulsion and miniemulsion polymerization techniques, with varying ratios of polyurethane (PU) and acrylic (AC) components. mdpi.com Studies have shown that these hybrid polymers can outperform their individual counterparts, particularly in terms of abrasion resistance and mechanical integrity. mdpi.com For instance, hybrids prepared via seeded emulsion polymerization have demonstrated superior coating properties, including greater resistance to cracking and abrasion. mdpi.com The formation of an interpenetrating network (IPN) structure, resulting from the simultaneous polymerization of urethane and acrylic components, is credited for the enhanced properties of these hybrids compared to simple blends. thomasnet.com
Waterborne urethane-acrylic hybrid dispersions have also been developed to offer a cost-effective and environmentally friendly alternative to solvent-based systems, providing low volatile organic compound (VOC) content while maintaining high performance. evonik.comcoatingsworld.compcimag.com These hybrids exhibit excellent wetting, adhesion, and barrier properties, making them suitable for a wide range of applications, including coatings for metal, wood, and plastic. evonik.com
Key Research Findings in Urethane-Acrylic Hybrid Polymer Dispersions:
| Polymerization Technique | Key Findings | Reference |
| Seeded Emulsion Polymerization | Resulted in stable and uniform dispersions with smaller particle sizes and higher zeta potential values compared to miniemulsion. Showed superior coating properties on leather, including better resistance to cracking and abrasion. | mdpi.com |
| Miniemulsion Polymerization | Also produced stable and uniform hybrid dispersions. | mdpi.com |
| Proprietary Hybridization Process | Creates an intimate interaction between polyurethane and acrylic structures, leading to excellent wetting, adhesion, barrier, and film properties. | evonik.com |
Integration of Metallic Nanoparticles in Urethane Acrylate Matrices
The incorporation of metallic nanoparticles, such as silver (Ag), into this compound matrices has been investigated to impart novel functionalities, particularly antibacterial properties. scielo.brscielo.br
Research has focused on the in-situ generation of silver nanoparticles within a polyurethane-acrylate copolymer matrix. chalcogen.ro This method involves the reduction of silver nitrate (B79036) in the polymer solution, leading to the formation and stabilization of silver nanoparticles within the material. scielo.brscielo.br The resulting composites have demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. scielo.brscielo.brchalcogen.ro
Beyond antibacterial efficacy, the addition of silver nanoparticles has been shown to enhance the mechanical and thermal properties of the this compound material. scielo.brscielo.brchalcogen.ro For example, an increase in the onset degradation temperature has been observed, indicating improved thermal stability. chalcogen.ro Scanning electron microscopy (SEM) has confirmed the good dispersion of silver nanoparticles within the polymer matrix, which is crucial for achieving these enhanced properties. scielo.brscielo.br
Impact of Silver Nanoparticle Integration on this compound Properties:
| Property | Observation | Reference |
| Antibacterial Activity | Significant inhibition of E. coli and S. aureus growth. | scielo.brscielo.brchalcogen.ro |
| Thermal Stability | Increased onset degradation temperature. | chalcogen.ro |
| Mechanical Properties | Improved modulus. | scielo.brscielo.br |
| Dispersion | Nanoparticles are well-dispersed within the polymer matrix. | scielo.brscielo.br |
Graphenic Material Reinforcement in this compound Composites
The reinforcement of this compound composites with graphenic materials, such as graphene oxide (GO), reduced graphene oxide (rGO), and graphene nanoplatelets (GNPs), has garnered significant attention due to the potential for substantial improvements in mechanical and thermal properties. acs.orgmdpi.comacs.orgnih.gov
Studies have shown that the incorporation of functionalized graphene oxide (FGO) into a polythis compound (PUA) matrix via UV curing can lead to enhanced thermal stability and mechanical properties. acs.orgacs.org The functionalization of graphene oxide promotes uniform dispersion and strong interfacial adhesion with the polymer matrix. acs.orgacs.org For instance, the addition of 1.0 wt% FGO to a PUA composite resulted in a 37% improvement in storage modulus and a 73% increase in tensile strength compared to the neat PUA. acs.org
In another study, various graphenic materials were added to urethane-acrylate thermoset resins (UATR) reinforced with aramid fibers. mdpi.comnih.gov The results indicated that pristine few-layer graphene (FLG) doped nanocomposites exhibited the most significant improvements in tensile, flexural, and impact strength properties. mdpi.comnih.gov The incorporation of graphene-based materials can also enhance the barrier properties of this compound coatings, offering improved corrosion protection. frontiersin.orgukm.myresearchgate.net
Comparative Effects of Graphenic Materials on this compound/Aramid Composites:
| Graphenic Material (2% w/w) | Tensile Strength Improvement | Flexural Strength Improvement | Impact Strength (aCU) Improvement | Reference |
| Graphene Nanoplatelets (GNPs) | ~10% | ~15% | ~60% | mdpi.comnih.govresearchgate.net |
| Reduced Graphene Oxide (rGO) | ~15% | ~20% | ~80% | mdpi.comnih.govresearchgate.net |
| Pristine Few-Layer Graphene (FLG) | ~25% | ~30% | ~134% | mdpi.comnih.govresearchgate.net |
Inclusion of Inorganic Nanoparticles (e.g., MgF2, SiO2) in this compound Systems
The incorporation of inorganic nanoparticles like silica (B1680970) (SiO₂) into this compound systems is a well-established method for enhancing mechanical properties and weathering resistance. mdpi.com
Research has demonstrated that the addition of nano-SiO₂ to acrylic polyurethane coatings improves both their mechanical strength and their ability to withstand environmental degradation. mdpi.com The nanoparticles can act as both a reinforcing agent and a UV absorber. mdpi.com When combined with organic photostabilizers, a synergistic effect is observed, leading to excellent weathering and abrasion resistance. mdpi.com For example, a nanocomposite coating containing 2 wt% nano-SiO₂, 2 wt% of a UV absorber (Tinuvin 384), and 1 wt% of a hindered amine light stabilizer (Tinuvin 292) showed significantly improved durability in accelerated aging tests. mdpi.com
Waterborne UV-curable polythis compound/silica nanocomposites have also been developed using a sol-gel method. rsc.org In this approach, silica nanoparticles are modified and introduced to the ends of the PUA main chains, leading to good dispersion and enhanced properties such as rigidity, hardness, and abrasion resistance. rsc.org
Effects of Nano-SiO₂ on Acrylic Polyurethane Coating Properties:
| Property | Neat ACPU | ACPU with 2 wt% nano-SiO₂ | ACPU with 2 wt% nano-SiO₂ and Photostabilizers | Reference |
| Remaining CNH groups after 36 aging cycles | 25.4% | 52.1% | 93.5% | mdpi.com |
| Remaining alkane CH groups after 36 aging cycles | 51.6% | 68.6% | 97.1% | mdpi.com |
Tailoring this compound Architectures for Specific Performance Objectives
Modifying the molecular architecture of urethane acrylates is a key strategy for achieving specific performance characteristics.
Hyperbranched Polythis compound Architectures
Hyperbranched polyurethane acrylates (HBPUAs) are characterized by their highly branched, three-dimensional structures, which impart unique properties such as low viscosity, high functionality, and high solubility. mdpi.comnih.gov These characteristics make them highly suitable for applications like UV-curable coatings and adhesives. mdpi.comnih.govacs.org
The synthesis of HBPUAs often involves the reaction of a hyperbranched polyurethane core, end-capped with hydroxyl groups, with a urethane monoacrylate. researchgate.net This approach allows for the creation of polymers with a high density of reactive acrylate groups. acs.org Research has shown that the addition of even small amounts of HBPUA to other resin systems, such as epoxy acrylates, can significantly improve properties like tensile strength and elongation at break. researchgate.net
Furthermore, flexible hyperbranched polyurethane acrylates (FHBPUA) have been developed by incorporating flexible segments, such as polyethylene (B3416737) glycol (PEG), into the molecular structure. mdpi.comnih.gov These FHBPUAs can form freestanding, flexible films upon UV curing and can be used as additives to enhance the flexibility and toughness of other UV-curable formulations. mdpi.comnih.gov The thermal stability of hyperbranched polyurethane acrylates is also noteworthy, with thermal decomposition often occurring in distinct stages corresponding to the different chemical moieties within the structure. scientific.net
Properties of a Flexible Hyperbranched Polythis compound (FHBPUA):
| Property | Value/Observation | Reference |
| Degree of Branching | 0.82 | nih.gov |
| Glass Transition Temperature (Tg) | ~65 °C | nih.gov |
| UV Curing Time (for ~30 µm film) | Within 3 seconds | nih.gov |
| Flexibility | Up to 1 mm | nih.gov |
| Effect as an Additive (10 wt% in epoxy acrylate) | Decreased UV-curing time from 6s to 3s, increased flexibility from 10mm to 1mm. | nih.gov |
Acrylate-Endcapped Urethane-Based Scaffolds for Tissue Engineering Research
Acrylate-endcapped urethane-based polymers (AUPs) are a class of macromonomers that have garnered significant interest in tissue engineering due to their tunable properties and suitability for advanced fabrication techniques like digital light processing (DLP) 3D printing. pbmugent.eunih.gov These polymers can be engineered to form biocompatible hydrogel networks upon photo-crosslinking, making them ideal for creating scaffolds that mimic biological tissues. pbmugent.eunih.gov Research has focused on tailoring the AUP structure to control physico-chemical properties for specific biomedical applications, including cartilage and meniscus tissue engineering, as well as breast reconstruction. pbmugent.eunih.govugent.be
The versatility of AUPs stems from the ability to modify their constituent building blocks. By varying the polymer backbone, such as using poly(ethylene glycol) (PEG) versus poly(propylene glycol) (PPG), and adjusting the number of acrylate groups per polymer (e.g., from two to six), researchers can precisely control the material's properties. nih.govresearchgate.net For instance, increasing the acrylate content leads to reduced swelling, accelerated crosslinking kinetics, and higher Young's moduli. nih.gov The choice of backbone also has a substantial effect; PPG-based AUPs, compared to their PEG counterparts, exhibit an absence of crystallinity, significantly lower swelling, and slower crosslinking kinetics. researchgate.net
These tailorable characteristics allow for the fabrication of 3D scaffolds with a wide range of mechanical stiffness, from 0.4 to 5.3 MPa, matching the properties of various native tissues. researchgate.netugent.be Studies have confirmed the biocompatibility of these materials through in vitro cell assays. nih.govresearchgate.net Furthermore, the structural integrity of the 3D-printed scaffolds is maintained in both dry and swollen states, and their post-swelling dimensions can be customized by adjusting the polymer chemistry. nih.govugent.be In the context of breast reconstruction, AUPs have been developed with shape-memory properties, where a scaffold implanted in a compressed form can expand to its intended shape when triggered by body temperature. ugent.be This is achieved by designing polymers with a glass transition temperature between 30 and 35°C. ugent.be The development of these advanced AUP-based scaffolds shows great potential for creating patient-specific, minimally invasive solutions in regenerative medicine. pbmugent.euugent.be
Modification with Natural Extracts (e.g., Urushiol) for Crosslinking Enhancement
The performance of this compound (UA) systems can be significantly enhanced through modification with natural extracts. One notable example is the use of urushiol (B600771), a natural compound, to cross-link and modify commercial wet-cured polythis compound resins. mdpi.comnih.gov Research has demonstrated that incorporating urushiol increases the cross-linking density of the resin network. mdpi.comnih.gov This enhancement is attributed to the reaction between the phenolic hydroxyl groups in urushiol and the isocyanate groups in the polyurethane, which forms a more densely cross-linked structure. mdpi.com
The increased crosslink density directly translates to improved material properties. Comprehensive characterization using Fourier-transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), and thermogravimetric analysis (TGA) has confirmed these structural changes. mdpi.comnih.gov As a result of the modification, the film-forming properties, mechanical strength, and thermal stability of the paint film are significantly enhanced. mdpi.com For example, the thermal decomposition temperature of the this compound increases with urushiol modification, indicating a more stable network. mdpi.com
Studies have systematically investigated the effect of varying urushiol content. While the addition of urushiol generally improves physical and mechanical properties, an excessive amount can be detrimental. mdpi.com Research indicates that there is an optimal modification ratio; for one commercial polythis compound system, a weight percentage of 25% urushiol was found to be the most favorable, providing the best balance of properties without compromising chemical resistance. mdpi.com
Table 1: Effect of Urushiol Content on Polythis compound (PUA) Properties
| Property | PUA (Control) | PUA-U25 (25% Urushiol) | Effect of Urushiol |
|---|---|---|---|
| Cross-linking Density | Baseline | Significantly Increased | Positive |
| Mechanical Strength | Baseline | Enhanced | Positive |
| Thermal Stability | Baseline | Increased | Positive |
| Adhesion | Baseline | Maintained/Improved | Neutral to Positive |
| Impact Resistance | Baseline | Maintained/Improved | Neutral to Positive |
Note: This table synthesizes findings from source mdpi.com, showing the general trend of property enhancement with the optimal addition of urushiol.
Research on Mechanical and Surface Performance of this compound Systems
Influence of Molecular Weight and Crosslink Density on Network Formation
The final properties of a this compound polymer network are fundamentally determined by its structure, which is heavily influenced by the molecular weight of the prepolymers and the resulting crosslink density. radtech.orgscirp.org The network formation process, typically initiated by UV radiation, involves the rapid polymerization of acrylate groups. radtech.org The rate of this polymerization and the structure of the resulting network are dictated by the initial formulation, including the molecular weight of the this compound oligomer and the concentration and functionality of any reactive diluents or crosslinkers. radtech.orgresearchgate.net
Research shows that formulations with a higher concentration of crosslinking acrylate groups exhibit increased conversion rates and shorter gel times (t_gel). radtech.org However, the relationship is not always linear. For instance, in some systems, a higher initial viscosity resulting from higher molecular weight oligomers can lead to earlier diffusion-limited termination. radtech.org This phenomenon, known as autoacceleration, increases the acrylate conversion rate but can paradoxically delay the gel point by hindering the efficient incorporation of both reactive ends of the crosslinking oligomer. radtech.org
The crosslink density, defined by the amount and molecular weight of the oligomer and crosslinking agents, is directly correlated with the network's macroscopic properties. radtech.orgakjournals.com A higher crosslink density generally leads to a more rigid network. scirp.orgakjournals.com Studies on polyurethane/unsaturated polyester (B1180765) resin interpenetrating polymer networks (IPNs) show that the mechanical properties are optimized at an appropriate crosslink density; too high a density can decrease chain relaxation and thus reduce tensile strength and elongation. scirp.org The thermal stability of polyacrylate networks also increases with higher crosslink density, which is attributed to reduced mobility of radicals, slower oxygen ingress, and a decreased rate of depolymerization. akjournals.com
Investigation of Mechanical Response in this compound Resins
The mechanical response of this compound resins is a critical area of research, as these materials are often selected for applications requiring a specific balance of strength, flexibility, and durability. mdpi.comdergipark.org.tr The mechanical properties, such as tensile strength, flexural modulus, and hardness, can be precisely tuned by altering the chemical structure of the resin components and the conditions of the curing process. mdpi.comscite.ai
The choice of constituent monomers, including the type of isocyanate (e.g., aliphatic vs. aromatic) and polyol, significantly impacts the final mechanical performance. mdpi.comdergipark.org.tr For example, in the development of 3D-printed denture base resins, different aliphatic and aromatic urethane acrylates were used to create photopolymers with a range of mechanical properties. mdpi.comresearchgate.net One study found that a formulation containing a specific high-functional aliphatic this compound exhibited superior mechanical properties comparable to commercial products after post-curing. mdpi.com Similarly, research on coatings for coagulated surfaces showed that both aromatic and aliphatic this compound formulations could enhance the mechanical properties of the substrate. dergipark.org.tr
The addition of multifunctional acrylates as reactive diluents also plays a crucial role. These compounds not only reduce viscosity but also increase the crosslink density of the cured film. tandfonline.com Research has shown that increasing the content of a tri-functional acrylate like trimethylolpropane (B17298) triacrylate (TMPEOTA) leads to a higher storage modulus, tensile strength, and modulus, albeit with a corresponding decrease in elongation at break. tandfonline.com The UV exposure time during curing is another critical parameter, with studies showing that extended post-curing can significantly improve mechanical properties. mdpi.comresearchgate.net This ability to tailor the mechanical response makes urethane acrylates highly versatile for a wide array of applications, from flexible coatings to rigid structural components. researchgate.netugent.bescite.ai
Table 2: Mechanical Properties of Various this compound (UA) Based Resins
| Resin Formulation | Key Component | Flexural Strength (MPa) | Flexural Modulus (GPa) | Reference |
|---|---|---|---|---|
| 588 Group | Aliphatic UA | ~80-90 | ~2.0-2.5 | mdpi.com |
| 88A Group | Aromatic urethane hexa-acrylate | ~60-70 | ~1.5-2.0 | mdpi.com |
| UPEG6 | PEG-based hexa-acrylate AUP | Not specified (High Young's Modulus) | ~5.3 | researchgate.net |
| UPPG2 | PPG-based di-acrylate AUP | Not specified (Low Young's Modulus) | ~0.4 | researchgate.net |
Studies on Surface Characteristics and Adhesion in this compound Coatings
The surface properties and adhesion strength of this compound coatings are critical for their performance, particularly in applications such as protective films, adhesives, and pre-coated metals. tandfonline.comresearchgate.net Research has focused on understanding and modifying these characteristics by altering the polymer chemistry. researchgate.netresearchgate.net A key area of investigation involves the synthesis of graft copolymers, where urethane macromonomers (UMs) are incorporated into an acrylic polymer backbone (e.g., PMMA or PnBMA). researchgate.net
Studies have shown that increasing the content of urethane macromonomers in the graft copolymer significantly improves adhesive properties. researchgate.netresearchgate.net This improvement is linked to changes in the surface energy of the coating. As the UM content increases, the surface energy of the copolymer rises, leading to smaller water contact angles and better wettability of the substrate. researchgate.net This enhanced wettability contributes directly to stronger adhesion, as demonstrated by increases in T-peel strength for adhesive joints on substrates like leather and vinyl. researchgate.net For example, grafting a PMMA copolymer with 36.5% of a specific urethane macromonomer increased the peel strength on vinyl and leather by 1.4 and 1.9 times, respectively. researchgate.net
The choice of polyol in the this compound synthesis also influences adhesion. In studies on UV-curable coatings for pre-coated metals, formulations using a certain mole percentage of hydrogenated polybutadiene (B167195) (HPBD) polyol exhibited the best adhesive properties and high pencil hardness. tandfonline.com Furthermore, the addition of certain additives can affect adhesion, though not always positively. In one study, cellulose-based additives were found to decrease the time it took for the coating to lose adhesion when treated with a solvent. ktu.lt These findings highlight the complex interplay between chemical composition, surface energy, and the resulting adhesive performance of this compound coatings.
Tribological Behavior Studies of this compound Coatings
The tribological properties—friction and wear—of this compound coatings are essential for applications involving moving parts or contact surfaces. mdpi.comnih.gov Research in this area aims to develop wear-resistant, self-lubricating coatings, often by creating interpenetrating polymer networks (IPNs) and incorporating solid lubricants. mdpi.comresearchgate.net
To further enhance performance, solid lubricants like polytetrafluoroethylene (PTFE) and graphite (B72142) are added to the PUA matrix. mdpi.comresearchgate.net The size of the lubricant particles plays a critical role. Research indicates that smaller PTFE particles are more effective at improving tribological properties, while larger particles can induce phase separation and have a negligible effect. mdpi.com A TDI-HPA coating incorporating 25 μm PTFE particles (T-P-25F) demonstrated remarkable self-lubricating and wear-resistant performance. mdpi.comnih.gov This formulation achieved a COF of 0.395 and a wear rate of 3.97 × 10⁻¹⁴ m³/N·m, representing reductions of 47% and 62.7%, respectively, compared to the pure TDI-HPA coating. mdpi.comnih.gov These studies provide valuable insights for optimizing this compound coatings for demanding tribological applications.
Table 3: Tribological Properties of Different this compound (UA) Coating Formulations
| Coating Formulation | Coefficient of Friction (COF) | Wear Rate (x 10⁻¹⁴ m³/N·m) | Reference |
|---|---|---|---|
| TDI-HPA (Pure) | 0.746 | 10.64 | mdpi.comnih.gov |
| T-P-25F (TDI-HPA + 25µm PTFE) | 0.395 | 3.97 | mdpi.comnih.gov |
Note: This table compares a pure this compound coating with one modified with a solid lubricant, based on data from the referenced studies. mdpi.comnih.gov
Development of this compound Resins for High-Performance Composites
The pursuit of lightweight, high-strength, and durable materials has propelled the development of advanced composite materials. In this context, this compound (UA) resins have emerged as a versatile and high-performing class of thermosetting matrices. Their unique chemistry allows for the tailoring of properties to meet the demanding requirements of various high-performance applications, from aerospace and automotive to marine and construction. Research and development in this area are focused on enhancing the intrinsic properties of the resin and optimizing its interaction with various reinforcement fibers, leading to composites with superior mechanical strength, thermal stability, and processing advantages over traditional materials like epoxy and vinyl ester resins. alliedfibreglass.co.zacastrocompositesshop.com
This compound resins are particularly noted for their compatibility with a wide range of reinforcing fibers, including carbon, glass, and aramid. castrocompositesshop.comjeccomposites.com They offer an excellent balance of toughness, strength, and fatigue resistance. castrocompositesshop.com Furthermore, their low viscosity and rapid, room-temperature curing capabilities make them highly suitable for efficient, out-of-autoclave manufacturing processes such as vacuum infusion and resin transfer molding (RTM). castrocompositesshop.comscottbader.comalliedfibreglass.co.za This not only reduces production cycle times and energy costs but also enables the fabrication of large and complex composite structures. alliedfibreglass.co.zaalliedfibreglass.co.za
Carbon Fiber Reinforced this compound Composites
The synergy between this compound resins and carbon fibers has produced composites with exceptional performance characteristics, positioning them as viable alternatives to epoxy-based systems in many structural applications. jeccomposites.comalliedfibreglass.co.za These composites are prized for their high strength-to-weight ratio, stiffness, and durability.
Research has focused on specific resin formulations to maximize performance with carbon fibers. For instance, Crestapol® 1250LV, a low-viscosity this compound resin, was specifically developed for use with carbon reinforcement. alliedfibreglass.co.za It allows for the fabrication of high-performance carbon fiber parts via infusion or RTM processes with shortened cycle times and without the need for high-temperature post-curing, a significant advantage over many epoxy systems. alliedfibreglass.co.zacastrocomposites.com This resin's compatibility with general-purpose sized carbon fibers eliminates the need for specialized and often more expensive fiber sizings to achieve high composite performance. alliedfibreglass.co.za
Table 1: Mechanical Properties of this compound Carbon Fiber Composites
| Property | Test Method | Resin System | Reinforcement | Value | Post-Conditioned Strength Retention |
|---|---|---|---|---|---|
| Inter-Laminar Shear Strength (ILSS) | BS EN ISO 14130 | Crestapol® 1250LV | UD Carbon Fiber | 61 MPa | 93% |
| Inter-Laminar Shear Strength (ILSS) | BS EN ISO 14130 | Crestapol® 1250LV | 0/90° Bi-axial Carbon Fiber | 34 MPa | 81% |
| Flexural Strength | BS EN ISO 14125 | Crestapol® 1250LV | 0/90° Bi-axial Carbon Fiber | 1032 MPa | 82% |
| 0° Compression Strength | BS EN ISO 14126 | Crestapol® 1250LV | UD Carbon Fiber | 655 MPa | 83% |
Data sourced from product literature for Crestapol® 1250LV. Post-conditioning involved 28 days of exposure to cycles of +50°C salt spray, -20°C freeze, and +60°C dry conditions. castrocompositesshop.com
Glass Fiber Reinforced this compound Composites
This compound resins are also highly effective matrices for glass fiber reinforcements, yielding composites with high strength, toughness, and exceptional resistance to water and hydrolysis. castrocompositesshop.comscottbader.com These materials are finding use in demanding applications such as marine vessels, construction, and transportation. scottbader.comalliedfibreglass.co.zascottbader.com
Resins like Crestapol® 1261 are designed for processing with glass fiber using infusion or RTM at room temperature. scottbader.comcastrocompositesshop.com They produce laminates with excellent mechanical properties and durability, requiring only moderate temperature post-curing to achieve full performance. scottbader.com The resulting glass fiber reinforced plastic (GFRP) composites exhibit greater rigidity and impact resistance compared to those made with traditional polyester and vinyl ester resins. castrocompositesshop.com
Table 2: Properties of Neat and Glass Fiber Reinforced this compound Resin (Crestapol® 1250LV)
| Property | Unit | Neat Cured Resin* | CSM Laminate** |
|---|---|---|---|
| Tensile Strength | MPa | 67 | 131 |
| Tensile Modulus | GPa | 3.5 | 9.6 |
| Elongation at Break | % | 2.4 | 1.8 |
| Flexural Strength | MPa | - | 259 |
| Flexural Modulus | GPa | - | 8.8 |
| Deflection Temperature Under Load (1.80 MPa) | °C | 109 | - |
\Curing schedule: 24 hrs at 20°C, then 5 hrs at 80°C (thermal properties also include a final 3 hrs at 120°C). scottbader.com* \*Made with 4 layers of 450g/m² PB Chopped Strand Mat (CSM), 37% glass content. Curing schedule: 24 hrs at 20°C, then 5 hrs at 80°C. scottbader.com*
Modification and Enhancement of this compound Composites
A significant area of research is the modification of this compound resins and their composites to further enhance performance. This includes the incorporation of nanomaterials and other additives to improve mechanical, thermal, and functional properties.
Graphene-Based Nanocomposites: The addition of graphenic materials to this compound/aramid fiber composites has shown remarkable improvements in mechanical properties. A study involving the doping of a this compound thermoset resin (UATR) with 2% w/w of different graphenic materials demonstrated significant enhancements. nih.govresearchgate.netmdpi.com Pristine few-layer graphene (FLG) proved to be the most effective nanoreinforcement. nih.govmdpi.com
Table 3: Mechanical Property Improvement in Graphene-Doped this compound/Aramid Composites
| Property | Improvement with FLG (2% w/w) |
|---|---|
| Tensile Modulus | +19.2% |
| Ultimate Tensile Strength | +17.4% |
| Flexural Modulus | +20.3% |
| Ultimate Flexural Strength | +41.2% |
| Charpy Impact Strength | +80.5% |
Data compares pristine few-layer graphene (FLG) doped composites to the undoped UATR/aramid laminate. mdpi.com
Nanocellulose Reinforcement: The incorporation of nanocellulose into this compound and other polymer matrices is another promising avenue for creating high-performance, sustainable composites. researchgate.netmdpi.com Studies on waterborne polyurethane reinforced with nanocellulose have shown significant improvements in mechanical properties. mdpi.com For example, the chemical grafting of 0.1 wt% nanocellulose into a waterborne polyurethane resulted in a 58.7% increase in tensile strength and a ~55% increase in elongation at break, demonstrating the potential of nanocellulose as an effective reinforcing filler. mdpi.com The high mechanical strength and aspect ratio of nanocellulose contribute to these enhancements. mdpi.com
Thermal Performance Enhancement: The thermal stability of this compound resins is a critical factor for high-performance applications. The glass transition temperature (Tg) and heat deflection temperature (HDT) are key indicators of a material's performance at elevated temperatures. Resins like Crestapol® 1260 and Crestapol® 1261 exhibit high Tg and HDT values, surpassing many conventional epoxy and vinyl ester systems. alliedfibreglass.co.zascottbader.com Post-curing at elevated temperatures is often employed to achieve the optimal thermal and mechanical properties of the composite. scottbader.comscottbader.comscottbader.com
Table 4: Thermal Properties of High-Performance this compound Resins
| Resin System | Glass Transition Temperature (Tg) | Heat Deflection Temperature (HDT) |
|---|---|---|
| Crestapol® 1260 | 131°C | 107°C / 109°C |
| Crestapol® 1261 | 112°C | 109°C |
| Crestapol® 1250LV | 115-120°C | 109°C |
Data sourced from product literature. Specific values can depend on the curing and post-curing conditions. alliedfibreglass.co.zajeccomposites.comscottbader.comscottbader.com
The continued development of this compound resins, through both novel polymer synthesis and advanced composite formulation, ensures their expanding role in the creation of next-generation, high-performance materials.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Carbon |
| Glass |
| Aramid |
| Epoxy |
| Vinyl ester |
| Polyester |
| Graphene |
| Graphene Nanoplatelets (GNPs) |
| Reduced Graphene Oxide (rGO) |
| Pristine Few-Layer Graphene (FLG) |
| Nanocellulose |
| Alumina Trihydrate (ATH) |
| Calcium Carbonate |
| Cumyl Hydroperoxide |
| Cobalt |
| Styrene |
Reaction Kinetics, Mechanisms, and Network Formation in Urethane Acrylates
Investigation of Photopolymerization Kinetics in Urethane (B1682113) Acrylate (B77674) Systems
The photopolymerization of urethane acrylate (UA) systems is a rapid process initiated by ultraviolet (UV) light, transforming liquid monomers and oligomers into a solid polymer network. mdpi.comnih.gov The kinetics of this reaction are influenced by several factors, including the chemical structure of the components, temperature, and the intensity of the UV radiation.
The rate of polymerization (Rp) and the final double-bond conversion (DBC) are key parameters in characterizing the kinetics. nih.gov Studies have shown that the intermolecular hydrogen bonding between urethane groups can lead to a pre-association of this compound molecules, resulting in a significantly faster photo-curing process compared to non-hydrogen-bonding acrylates. mdpi.comnih.gov
The kinetics of photopolymerization are often studied using techniques like Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) and photo-Differential Scanning Calorimetry (photo-DSC). nih.govresearchgate.net RT-FTIR monitors the disappearance of acrylate double bonds, providing real-time data on the conversion rate. researchgate.net Photo-DSC measures the heat released during the exothermic polymerization reaction, which is proportional to the extent of reaction. nih.gov
Research has indicated that the polymerization rate curves often exhibit an autocatalytic nature at the beginning of the reaction. researchgate.net As the polymer network forms and the system vitrifies, the reaction can become diffusion-controlled, leading to a slowdown in the reaction rate. researchgate.net
The temperature at which photopolymerization occurs can also have a significant impact on the kinetics. For some urethane dimethacrylates, an increase in temperature leads to a higher photopolymerization rate and greater final conversion. mdpi.comnih.gov In contrast, the photopolymerization of certain monofunctional urethane acrylates has been found to be less dependent on temperature. mdpi.comnih.gov
The table below summarizes the effect of temperature on the photopolymerization kinetics of a urethane-dimethacrylate (UrDMA) system.
Table 1: Effect of Temperature on Photopolymerization Kinetics of UrDMA
| Temperature (°C) | Maximum Polymerization Rate (Rp,max) (1/s) | Total Double-Bond Conversion (DBCtotal) (%) |
|---|---|---|
| 5 | 5.25 x 10⁻² | 63.8 |
| 85 | 8.42 x 10⁻² | 92.2 |
Data sourced from a study on photo-curing kinetics of 3D-printing photo-inks based on urethane-acrylates. mdpi.comnih.gov
Curing Mechanisms and Crosslinking Pathways in this compound Resins
The curing of this compound resins primarily proceeds through a free-radical polymerization mechanism initiated by the absorption of UV radiation by a photoinitiator. dergipark.org.tr This process leads to the formation of a highly crosslinked polymer network. The fundamental steps of this mechanism are initiation, propagation, and termination. nih.gov
Initiation: Upon exposure to UV light, photoinitiator molecules absorb photons and generate reactive free radicals. nih.gov
Propagation: These free radicals then attack the acrylic double bonds (C=C) of the this compound oligomers and any reactive diluents present, initiating a chain reaction. nih.gov This leads to the formation of growing polymer chains and macroradicals.
Termination: The polymerization process ceases when two growing radical chains combine or disproportionate.
The structure of the resulting crosslinked network is determined by the functionality of the this compound oligomers and monomers used. researchgate.net Di-functional oligomers will form linear chains that are crosslinked, while higher functionality oligomers will create a more densely crosslinked three-dimensional network. The presence of urethane linkages within the polymer backbone contributes to the material's properties through the formation of hydrogen bonds, which act as physical crosslinks and enhance properties like tensile strength. mdpi.com
In some systems, a dual-curing process can be employed, combining UV curing with a thermal curing mechanism. researchgate.net This can be particularly useful for curing areas that are not accessible to UV light. mdpi.comradtech.org For instance, a system might contain both acrylate groups for UV curing and isocyanate groups that can react with hydroxyl groups in a thermal curing step. researchgate.net
The degree of crosslinking can be assessed through techniques such as determining the gel fraction, which measures the insoluble portion of the cured polymer in a solvent. emerald.com A higher gel fraction indicates a greater extent of crosslinking. emerald.com
Influence of Monomer and Oligomer Ratios on Reaction Progress
The ratio of monomers to oligomers in a this compound formulation plays a critical role in determining the reaction kinetics and the properties of the final cured material. Monomers, often referred to as reactive diluents, are low-viscosity liquids that are added to reduce the viscosity of the high-molecular-weight oligomers, making the formulation easier to process. ktu.ltbomar-chem.com
The concentration and functionality of the monomer affect both the cure speed and the extent of polymerization. ktu.lt Increasing the concentration of a reactive diluent can influence the gel time. researchgate.net The chemical structure of both the monomers and oligomers dictates the physical properties of the formulation before and after curing. ktu.lt
Studies have investigated the effect of varying the ratio of difunctional crosslinkers to monofunctional reactive diluents. In one such study using urethane-dimethacrylate (UrDMA) as the crosslinker and urethane-acrylate (UrA) as the reactive diluent, it was found that increasing the UrA content from 60% to 80% initially increased the photopolymerization rate and conversion, but then led to a decrease. mdpi.comnih.gov The highest rates and conversions were observed for mixtures with 30/70 and 25/75 UrDMA/UrA ratios. mdpi.comnih.gov However, increasing the proportion of the monofunctional UrA resulted in a lower glass transition temperature (Tg) and reduced mechanical strength of the cured polymer. mdpi.comnih.gov
The stoichiometry of the reactants used in the synthesis of the this compound oligomer itself also has a profound effect. For instance, the molecular weight of an alkyd-based this compound oligomer can be controlled by adjusting the stoichiometry of the polymer-forming reaction. radtech.org Similarly, in the synthesis of certain this compound resins from isocyanate-bearing oligomers and diols, using a stoichiometric molar ratio of reactants was found to yield the best results in terms of reaction progress. mdpi.com
The table below illustrates the impact of varying the monomer (UrA) content in a UrDMA/UrA mixture on the final properties of the cured material.
Table 2: Influence of Monomer (UrA) Content on Cured Polymer Properties
| UrDMA/UrA Ratio | Glass Transition Temperature (Tg) (°C) | Maximum Elongation (εmax) (%) |
|---|---|---|
| 40/60 | Higher | Lower |
| 30/70 | Lower | 73 |
| 20/80 | Lowest | Lower |
Data interpreted from a study on photo-curing kinetics of 3D-printing photo-inks. mdpi.com
Effect of Initiators and Additives on this compound Polymerization
The choice and concentration of photoinitiators and the inclusion of various additives significantly impact the polymerization kinetics and final properties of this compound systems.
Photoinitiators: Photoinitiators are essential components that absorb UV light and generate the free radicals necessary to initiate polymerization. ktu.lt The efficiency of the curing process is highly dependent on the type of photoinitiator used and its concentration. There are two main types of photoinitiators: Type I, which undergo unimolecular bond cleavage to form radicals, and Type II, which require a co-initiator or synergist (often an amine) to generate radicals through bimolecular reaction. hep.com.cn
Studies have shown that increasing the photoinitiator concentration generally leads to a faster polymerization rate. researchgate.net This is attributed to the generation of a greater number of active radical centers. researchgate.net The relationship between the rate of polymerization (Rp) and the initiator concentration ([A]) has been described as Rp ∝ [A]⁰.⁵. hep.com.cn The selection of the photoinitiator must also be matched with the wavelength of the UV light source for efficient curing. ktu.lt
Additives: Various additives are incorporated into this compound formulations to modify their properties both before and after curing. These can include:
Cellulose-based additives (e.g., nitrocellulose, cellulose (B213188) acetate (B1210297) butyrate): These can be used to control viscosity and have been shown to increase surface gloss and scratch resistance. ktu.ltresearchgate.net
Silica (B1680970): This can act as a thixotropic agent, improve pigment suspension stability, and enhance mechanical properties like scratch resistance. ktu.ltkirj.ee
Flow control agents: These are used to improve the surface appearance of the cured coating. radtech.org
Stabilizers: Inhibitors like hydroquinone (B1673460) derivatives are often added to prevent premature polymerization during storage. radtech.org
The addition of these substances can influence the viscosity of the uncured resin and the mechanical and surface properties of the cured film. For example, in one study, the addition of 1% silica or 2% cellulose acetate butyrate (B1204436) and nitrocellulose was found to be optimal for achieving the desired suspension stability in a pigmented system. ktu.lt
Gel Point Determination and Network Development Studies
The transition from a liquid resin to a solid, crosslinked network during the polymerization of urethane acrylates is a critical phase that can be characterized by the gel point. The gel point signifies the formation of an incipient infinite polymer network, where the material transitions from a viscous liquid to an elastic solid.
Gel Point Determination: The gel point can be determined using rheological measurements, specifically by monitoring the evolution of the storage modulus (G') and the loss modulus (G'') as a function of time or conversion. radtech.org A common criterion for the gel point is the crossover of G' and G'', where the material exhibits both viscous and elastic behavior. mdpi.com Another method involves observing the point where the loss tangent (tan δ = G''/G') becomes independent of the frequency of oscillation. mdpi.com In some studies, the attainment of a phase angle of 45° (where tan δ = 1) is used as an indicator of the critical gel point. radtech.org
Several analytical techniques are employed to study network development:
Real-time FTIR: Tracks the consumption of acrylate double bonds, providing a measure of the degree of conversion. acs.org
UV Rheology: Monitors the change in viscoelastic properties in real-time during curing. radtech.org
Extraction Studies: Involves extracting the soluble, unreacted components from partially cured films to determine the gel fraction and the molecular weight distribution of the soluble material. radtech.org This provides insight into how different components are incorporated into the network.
Solid-State NMR: Can be used to assess the developing crosslink density in both partially and fully cured films. acs.org
Studies have shown that the rate of acrylate conversion and the rate of network formation are not always directly proportional and depend on the specific oligomers and monomers in the formulation. radtech.org For instance, a formulation might exhibit rapid acrylate conversion but a delayed gel point, suggesting that the initial polymerization is dominated by the comonomer rather than the efficient incorporation of the crosslinking oligomer into the network. radtech.org
The table below shows data from a study on a polythis compound system, indicating the gelation time determined at different temperatures.
Table 3: Gel Point (t_c) at Different Curing Temperatures
| Curing Temperature (°C) | Gel Point (t_c) (s) |
|---|---|
| 40 | 3442 |
| 50 | 2085 |
| 60 | 1145 |
| 70 | 698 |
| 80 | 450 |
Data sourced from a study on the rheological and kinetic properties of a PUA-Urushiol system, where the gel point was determined by the crossover of G' and G''. mdpi.com
Theoretical and Computational Approaches to Urethane Acrylate Systems
Modeling of Crosslink Density and Network Formation in Urethane (B1682113) Acrylates
The final properties of a cured urethane acrylate (B77674) polymer are critically dependent on its three-dimensional network structure, particularly the crosslink density. Modeling and simulation provide powerful tools to predict and understand how formulation variables and reaction conditions influence the final network architecture.
The crosslink density (υe) can be calculated from experimental data obtained through techniques like Dynamic Mechanical Analysis (DMA). mdpi.com The storage modulus (E'r) in the rubbery plateau region, measured at a temperature above the glass transition temperature (Tg), is related to the crosslink density. mdpi.com
A study on UV-cured polyurethane acrylates investigated the effect of different components on the crosslink density. mdpi.com The formulations were designed to understand the impact of incorporating isobornyl acrylate (IBOA) to increase the glass transition temperature and a pentaerythritol (B129877) tetraacrylate-polycarbonate diol (PETA-PCDL) adduct to increase crosslink density. mdpi.com The results showed that the crosslink density could be effectively tailored by adjusting the formulation. mdpi.com
Table 1: Crosslink Density of UV-Cured Polyurethane Acrylates
| Sample | Tg (°C) | E' at Tg+30K (MPa) | Crosslink Density (υe) (10-3 mol/cm3) |
|---|---|---|---|
| PUA-Htri-DVE | 65.2 | 18.4 | 2.2 |
| PUA-Htri-DVE/IBOA-10 | 75.8 | 25.6 | 2.9 |
| PUA-Htri-DVE/IBOA-20 | 85.1 | 35.7 | 3.9 |
| PUA-Htri-DVE/IBOA-30 | 95.3 | 45.1 | 4.7 |
| PUA-Htri/PCDL10-DVE | 60.1 | 21.3 | 2.5 |
| PUA-Htri/PCDL20-DVE | 55.4 | 24.5 | 2.9 |
| PUA-Htri/PCDL30-DVE | 50.2 | 15.2 | 1.8 |
Tg: Glass transition temperature; E': Storage Modulus. Data sourced from a study on UV-cured polyurethane acrylates. mdpi.com
In another approach, a semi-empirical scaling model was developed to describe the free-radical polymerization kinetics of urethane acrylate precursors. rsc.org This model provides a closed-form expression with a limited number of adjustable parameters to compare with experimental kinetic data. rsc.org The model was validated using calorimetric data from the photopolymerization of different this compound precursors, illustrating both solid-to-solid and liquid-to-rubber transformations. rsc.org
Furthermore, studies have investigated the formation of interpenetrating polymer networks (IPNs) involving urethane acrylates. researchgate.netacs.org The morphology and mechanical properties of these IPNs are highly dependent on the reaction sequence and the degree of phase separation between the constituent networks. acs.org For instance, when the urethane network is formed to a high conversion before the acrylate photopolymerization, very small domain sizes (<20 nm) and a single glass transition temperature are observed, indicating a high degree of mixing. acs.org
Molecular Simulation Strategies for Degradation Mechanisms in Acrylic Polymers (Relevant to Urethane Acrylates)
Atomistic molecular dynamics simulations are a powerful tool for investigating the degradation mechanisms of acrylic polymers at the molecular level. researchgate.netnih.govacs.orgunt.edu While these studies may focus on general acrylic polymers, the insights gained are highly relevant to understanding the degradation of the acrylate component in this compound systems.
These simulations can model various degradation pathways, including those induced by UV light, temperature, and environmental pollutants. researchgate.netnih.govacs.org For example, simulations have shown that the absorption of volatile organic compounds (VOCs) into acrylic polymer films is a favorable process. researchgate.netnih.govunt.edu These trapped pollutants can act as plasticizers, leading to a loss of mechanical stability, particularly when the polymer transitions to a glassy state due to temperature fluctuations. researchgate.netnih.govunt.edu
Simulations can also investigate the effects of chemical damage, such as backbone bond scission and side-chain cross-linking reactions, on the polymer's structural and mechanical properties. researchgate.netnih.govacs.org This provides a molecular-level understanding of how different degradation processes disrupt the polymer morphology. researchgate.netnih.govacs.org
A study on the thermal and thermo-oxidative degradation of crosslinked polyurethane acrylates found that the degradation rate decreases with an increase in crosslink density. akjournals.comresearchgate.net This increased stability is attributed to several factors at the molecular level, including reduced mobility of radicals, slower oxygen ingress and volatile product evaporation, and decreased chain segment mobility which hinders radical escape from the "cage". akjournals.comresearchgate.net
Table 2: Apparent Activation Energy of Degradation for Polythis compound Films
| Crosslink Density (mol/m³) | Temperature Range (°C) | Apparent Activation Energy (kJ/mol) |
|---|---|---|
| Low | 200-300 | 12.6 |
| 300-400 | 33.5 | |
| High | 200-300 | 25.1 |
| 300-400 | 58.6 |
Data shows the increase in apparent activation energy of degradation with higher crosslink density, indicating greater thermal stability. researchgate.net
Percolation Theory Applications in this compound Curing
Percolation theory provides a theoretical framework for understanding the gelation process during the curing of thermosetting polymers like urethane acrylates. Gelation marks the transition from a liquid state to a solid-like gel, characterized by the formation of an infinite network of connected polymer chains.
According to percolation theory, at the gel point, the viscoelastic properties of the curing system, such as the storage modulus (G') and loss modulus (G''), are expected to follow power-law relationships with frequency. mdpi.comnih.govsci-hub.se This has been experimentally verified in studies on this compound systems. mdpi.comnih.gov For instance, research on a this compound resin modified with urushiol (B600771) found that under isothermal conditions, the dynamic moduli (G' and G'') are related to the gel point frequency by a power law, consistent with percolation theory predictions. mdpi.comnih.gov
The theory can also be used to predict how mechanical properties develop as a function of the extent of reaction. For example, the tensile strength and modulus of triglyceride-based polymers, which share similarities with some bio-based urethane acrylates, have been shown to increase exponentially at low levels of acrylate functionality and linearly at higher levels, a trend predicted by vector percolation theory. acs.org
Autocatalytic Model Application in Non-Isothermal Kinetic Reactions of Urethane Acrylates
The curing kinetics of urethane acrylates, particularly under non-isothermal conditions, can often be described by autocatalytic models. In an autocatalytic reaction, one of the products of the reaction also acts as a catalyst, leading to an acceleration of the reaction rate over time.
The Kamal-Sourour model is a widely used autocatalytic model that can be expressed as: dα/dt = (k₁ + k₂αᵐ)(1-α)ⁿ where dα/dt is the rate of reaction, α is the conversion, k₁ and k₂ are rate constants, and m and n are the reaction orders. acs.org
This model has been successfully applied to describe the non-isothermal curing kinetics of this compound systems. mdpi.comnih.gov In a study of a urushiol-modified polythis compound, the autocatalytic model provided a good fit for the experimental data obtained from non-isothermal rheological experiments. mdpi.com The kinetic parameters (k, m, and n) were determined by fitting the experimental data, and the model accurately predicted the conversion rate as a function of temperature. mdpi.com
Table 3: Kinetic Parameters from Autocatalytic Model for a PUA-U25 System
| Heating Rate (°C/min) | ln(A) | E (kJ/mol) | m | n | R² |
|---|---|---|---|---|---|
| 1.0 | 10.32 | 59.87 | 0.86 | 1.15 | 0.999 |
| 1.5 | 10.45 | 60.82 | 0.85 | 1.16 | 0.999 |
| 2.0 | 10.51 | 61.23 | 0.84 | 1.17 | 0.999 |
| 3.0 | 10.68 | 62.11 | 0.82 | 1.19 | 0.999 |
| 4.0 | 10.82 | 62.98 | 0.81 | 1.20 | 0.999 |
| 5.0 | 10.95 | 63.75 | 0.80 | 1.21 | 0.999 |
A: Pre-exponential factor; E: Activation energy; m, n: Reaction orders; R²: Coefficient of determination. Data sourced from a study on a urushiol-modified polythis compound system. mdpi.com
Studies on the photopolymerization of this compound oligomers have also utilized autocatalytic models to analyze the reaction kinetics. oregonstate.edukoreascience.kr These studies have shown that the maximum polymerization rate can be influenced by factors such as temperature and initiator concentration. oregonstate.edu The application of these models provides valuable insights for process optimization and the development of novel this compound-based materials. mdpi.comnih.gov
Environmental Considerations and Degradation Studies in Urethane Acrylate Research
Degradation Mechanisms of Urethane (B1682113) Acrylate (B77674) Polymers
The degradation of urethane acrylate polymers is a complex process involving the breakdown of both the urethane and acrylate components of the network. Researchers employ various analytical techniques to elucidate these mechanisms, providing insights into the polymer's stability and decomposition pathways.
Thermogravimetric Analysis for Degradation Pathways
Thermogravimetric analysis (TGA) is a fundamental technique used to study the thermal stability and decomposition of this compound polymers. By measuring the mass loss of a sample as a function of temperature, TGA reveals the different stages of degradation.
Studies on various this compound systems consistently show a multi-step degradation process. For many this compound resins, good thermal stability is observed up to 300°C, with no significant mass loss. akjournals.com Beyond this temperature, the degradation typically proceeds in distinct stages. The initial stage is often attributed to the decomposition of the acrylate portion of the polymer network. akjournals.com For instance, in one study, the first major mass loss for two different poly(this compound) resins occurred at peak temperatures of 378.5°C and 388.5°C, corresponding to the degradation of the acrylate fraction. akjournals.com A subsequent degradation stage at higher temperatures, around 517-527°C, is linked to the cleavage of the urethane linkages. akjournals.com
The specific degradation profile can be influenced by the chemical structure of the monomers used. For example, poly(this compound) aerogels based on aliphatic isocyanates (aL-PUAc) and aromatic isocyanates (aR-PUAc) show a main degradation step between 300-450°C and 300-600°C, respectively. mdpi.com Differential thermogravimetric analysis (DTG) of these aerogels revealed a shoulder peak around 400°C, attributed to the breakdown of urethane moieties, and a main peak at 450-460°C, corresponding to the acrylate components. mdpi.com Similarly, a study on a polythis compound (PUA) wood coating identified a four-step thermal degradation process, beginning with the decomposition of polyacrylate segments. researchgate.net
The data below, compiled from various studies, illustrates the typical thermal degradation stages of this compound materials as determined by TGA.
Interactive Data Table: Thermal Degradation Stages of this compound Polymers
| Material System | Initial Degradation Temperature (Onset) | First Stage Peak (Acrylate Degradation) | Second Stage Peak (Urethane Degradation) | Residue at End Temp. | Source(s) |
| Poly(this compound) Resin (Dimer-based, PUA2) | >300°C | 378.5°C | 517°C | Fully degraded | akjournals.com |
| Poly(this compound) Resin (Trimer-based, PUA1) | >300°C | 388.5°C | 527°C | Fully degraded | akjournals.com |
| Aliphatic Poly(this compound) Aerogel (aL-PUAc) | ~300°C | 450-460°C (main peak) | ~400°C (shoulder) | 6.7% | mdpi.com |
| Aromatic Poly(this compound) Aerogel (aR-PUAc) | ~300°C | 450-460°C (main peak) | ~400°C (shoulder) | 27% | mdpi.com |
| PUA Wood Coating | ~200-250°C | Step I: Polyacrylate segments | Step II-IV: Urethane/other components | Not specified | researchgate.net |
Investigation of Environmental Degradation Factors (e.g., Fungi, Bacteria, Enzymes)
This compound polymers, particularly the polyurethane component, are susceptible to biodegradation by various microorganisms. rsc.org Fungi are often the primary agents in the biodegradation of polyurethanes. nih.gov The chemical structure of the polymer, especially whether it is polyester- or polyether-based, determines its susceptibility to microbial attack. nih.govnih.gov
Fungal biodegradation is mediated by the secretion of specific enzymes. nih.gov Key enzyme families involved include:
Esterases and Proteases: These are the main enzymes responsible for hydrolyzing the urethane bond. Esterases can also break down the ester bonds present in polyester-based polyurethanes. nih.gov
Ureases: These enzymes also act directly on the urethane linkage. rsc.org
Laccases, Peroxidases, and Tyrosinases: These oxidative enzymes can also modify the polyurethane structure. nih.gov
Several fungal species have been identified as capable of degrading polyurethanes, including species from the genera Aspergillus, Penicillium, Cladosporium, and Alternaria. nih.govmdpi.com Bacteria, including both gram-positive and gram-negative species like Pseudomonas and Bacillus subtilis, also contribute to polyurethane degradation through hydrolytic and oxidative processes. anahuac.mx The mechanism generally involves the enzymes accessing the polymer surface, cleaving the ester and urethane bonds, and breaking the polymer down into smaller molecules that can be assimilated by the microorganisms as a source of carbon and energy. rsc.orgnih.gov
Molecular Level Studies of Bond Scission and Cross-linking from Environmental Exposure
Environmental factors like ultraviolet (UV) radiation and moisture can induce chemical changes in this compound polymers at the molecular level, leading to degradation of their properties. acs.orgmdpi.com These changes primarily involve bond scission and the formation of new cross-links. acs.orgresearchgate.net
Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy are used to probe these molecular transformations. researchgate.net Studies on polyurethane films exposed to UV radiation and water vapor have shown that degradation can proceed through different pathways depending on the specific chemistry. For example, in some systems, exposure leads to the chain scission of C-N bonds in the polymer backbone. researchgate.net This cleavage can result in the formation of primary amines and physical defects like surface cracks. researchgate.net
Simultaneously, UV exposure can promote cross-linking reactions. acs.org In acrylic polymers, this can occur between the side chains of different polymer chains. acs.org The presence of environmental pollutants or water can act as a plasticizer, altering the material's physical properties, while UV energy can directly cause covalent bond scission and the formation of new cross-links, fundamentally changing the polymer network structure. acs.orgmdpi.com The balance between chain scission, which reduces molecular weight, and cross-linking, which increases it, dictates the ultimate change in the material's mechanical properties upon environmental aging. researchgate.net
Life Cycle Assessment and Environmental Impact Analysis of this compound Systems
Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the potential environmental impacts of a product system throughout its entire life cycle, from raw material extraction to end-of-life disposal. acs.orgacs.org Applying LCA to this compound systems helps identify "hotspots" of environmental impact and informs the development of more sustainable materials and processes. acs.orgmdpi.com
Assessment of Monomer Contributions to Environmental Impacts in this compound Formulations
Crucially, the analysis revealed that different monomers contribute disproportionately to various environmental impact categories. For example, one analysis showed that a single monomer, present at less than 2.5% of the total formulation, was responsible for the majority of the human toxicity potential. mdpi.com Another monomer, styrene, was found to have more than double the global warming potential, acidification potential, and photochemical ozone creation potential compared to many of the acid and glycol monomers in the system. mdpi.com This highlights that targeted substitution of high-impact monomers can lead to significant reductions in the environmental footprint of the resin system. mdpi.comresearchgate.net
The following table, based on data from an LCA study, illustrates how different monomers can have vastly different environmental impacts.
Interactive Data Table: Example Environmental Impacts for Selected Monomer Types
| Impact Category | Monomer Type 1 (e.g., Styrene) | Monomer Type 2 (e.g., Glycols/Acids) | Relative Impact Difference | Source(s) |
| Global Warming Potential (GWP) | High | Low | > 2x higher for Type 1 | mdpi.com |
| Acidification Potential (AP) | High | Low | > 2x higher for Type 1 | mdpi.com |
| Photochemical Ozone Creation Potential (POCP) | High | Low | > 2x higher for Type 1 | mdpi.com |
| Human Toxicity Potential (HTP) | Can be extremely high, even at low % | Varies | Can be orders of magnitude different | mdpi.com |
Strategies for Minimizing Environmental Footprint in this compound Production
Several strategies can be employed to reduce the environmental impact associated with this compound production and use:
Use of Bio-based Feedstocks: Substituting traditional fossil-fuel-derived monomers with alternatives derived from biomass, such as vegetable oils, lignin, or bio-based 1,3-propanediol (B51772), is a key strategy. acs.orgmdpi.com While not always a guarantee of lower impact, this approach can reduce reliance on fossil resources and potentially lower the carbon footprint. mdpi.comkraftblock.com
Process and Energy Optimization: Reducing energy consumption during manufacturing directly lowers the environmental footprint, as energy production is a major source of emissions. radtech.org This includes optimizing heating and cooling processes and utilizing energy-efficient curing technologies like UV curing, which consumes significantly less energy than traditional thermal drying. kraftblock.comradtech.org
Waste Reduction and Recycling: Implementing technologies that minimize waste during application is crucial. High-transfer-efficiency spray guns, for example, reduce overspray. capitalresin.com For powder coatings, systems that collect and reuse overspray can significantly minimize waste. capitalresin.com Furthermore, developing chemical recycling processes, such as glycolysis for polyurethane scraps, allows for the recovery of valuable polyols that can be used to produce new foams and coatings, creating a more circular economy. acs.org
Informed Material Selection: As highlighted by LCA studies, carefully selecting monomers with lower intrinsic environmental impacts can drastically improve the sustainability profile of the final product. mdpi.com This requires a detailed understanding of the environmental "hotspots" in the supply chain for each chemical component. universiteitleiden.nl
Considering End-of-Life Scenarios: The environmental impact at the end of a product's life can be significant. For polyurethane materials, incineration with energy recovery can be a more favorable end-of-life option compared to landfilling, as it can offset some of the energy and emissions associated with production. acs.org
By integrating these strategies, from initial chemical design to end-of-life management, the environmental footprint of this compound systems can be substantially minimized.
Recycling Research and Material Reutilization Approaches for this compound Systems
The thermosetting nature of many cross-linked this compound (UA) polymers presents significant challenges for conventional recycling methods. acs.orgrsc.org Unlike thermoplastics, these materials cannot be simply melted and reprocessed, leading to most post-consumer UA products being disposed of in landfills or incinerated. acs.orgrsc.org Consequently, research has increasingly focused on advanced recycling and material reutilization strategies, primarily centered on chemical depolymerization to recover valuable monomers or transform waste into new, high-value materials. acs.orgrsc.org
Chemical recycling offers a promising pathway for creating a circular economy for this compound systems. These methods aim to break down the polymer network into its constituent parts or into new chemical feedstocks. Key chemical recycling processes investigated for polymers containing urethane linkages include glycolysis, hydrolysis, and aminolysis. mdpi.commdpi.com
Glycolysis: This is the most commercially advanced chemical recycling method for polyurethanes. acs.org It involves the transesterification reaction between the polymer's urethane bonds and a glycol (such as ethylene (B1197577) glycol) at elevated temperatures. mdpi.comacs.org The process breaks down the polymer network to yield recycled polyols, which can then be used as raw materials for producing new polyurethane products. mdpi.comacs.org
Hydrolysis: This process uses water, often at high temperatures and pressures, to break the urethane linkages, decomposing the polymer into the original polyol, an amine, and carbon dioxide. mdpi.commdpi.com The recovered polyols can be of similar quality to the virgin raw materials and reused in polymer synthesis. mdpi.com
Aminolysis: In this process, amines are used to cleave the urethane's ester groups, breaking down the polymer structure. mdpi.comresearchgate.net
A significant area of material reutilization involves the concept of "upcycling," where waste from one product is used as a raw material for another of higher value. A notable application of this is the chemical recycling of polyethylene (B3416737) terephthalate (B1205515) (PET) waste to synthesize new urethane acrylates. frontiersin.orgnih.gov This approach addresses two environmental problems simultaneously: plastic bottle waste and the reliance on virgin petrochemical feedstocks for UA synthesis.
In one such study, PET from water bottles was depolymerized via an aminolysis process using various synthesized β-hydroxy amines. frontiersin.orgnih.gov This reaction yielded novel terephthalamide (B1206420) diol monomers. These recycled monomers were then used to synthesize UV-curable poly(urethane acrylates) (PUAs). The process involved reacting the recycled diol monomer with a polyol (like polyethylene glycol) and a diisocyanate (like isophorone (B1672270) diisocyanate). frontiersin.orgnih.gov The resulting PUA films were characterized to evaluate their thermal and mechanical properties, demonstrating a viable pathway from plastic waste to high-performance coatings. frontiersin.orgnih.gov
The properties of urethane acrylates synthesized from recycled PET can be tailored by altering the structure of the monomers derived from the recycling process. Research has shown that the thermal and mechanical characteristics of the final PUA films are directly influenced by the specific recycled terephthalamide diols used in their formulation. nih.gov
Below is a data table summarizing the findings from a study on urethane acrylates synthesized from chemically recycled PET waste, illustrating the effect of different recycled monomers on the final polymer's properties.
| Property | PUA from Recycled Monomer 1 | PUA from Recycled Monomer 2 | PUA from Recycled Monomer 3 |
| Thermal Degradation (Hard Segments) | 200°C–370°C | 200°C–370°C | 200°C–370°C |
| Thermal Degradation (Soft Segments) | 370°C–500°C | 370°C–500°C | 370°C–500°C |
| Tensile Strength | Varies with monomer structure | Varies with monomer structure | Varies with monomer structure |
| Strain at Break | Varies with monomer structure | Varies with monomer structure | Varies with monomer structure |
| Data derived from research on the thermal and mechanical characterization of PUA films synthesized from PET-derived terephthalamide diols. nih.gov |
Another innovative approach for thermoset polyurethanes, which could be applicable to this compound systems, is catalyzed dynamic carbamate (B1207046) exchange. acs.org This strategy can convert static, non-reprocessable thermosets into covalent adaptable networks (CANs) that can be reprocessed. acs.org A recent development in this area uses a small-molecule carbamate to assist in the decross-linking of polyurethane thermosets via reactive extrusion, transforming them into value-added thermoplastics. acs.org This method is versatile and compatible with established polymer processing equipment, offering a potential route to scale up the recycling of cross-linked polyurethane materials. acs.org
While research into the direct recycling of this compound products is still emerging, these studies on polyurethane recycling and the upcycling of other polymers into new urethane acrylates provide foundational strategies for achieving greater sustainability and circularity in the lifecycle of these materials. rsc.orgresearchgate.net
Q & A
Q. What are the standard synthetic routes for urethane acrylate oligomers, and how do reaction parameters influence molecular architecture?
Urethane acrylates are synthesized via sequential polyaddition: (1) reacting di-/polyisocyanates with polyols to form a urethane prepolymer, followed by (2) end-capping with hydroxyl-containing acrylate monomers (e.g., hydroxyethyl acrylate). Critical parameters include stoichiometry (NCO:OH ratio), catalyst type (e.g., dibutyltin dilaurate), temperature (typically 60–80°C), and solvent selection. Molecular weight and functionality are controlled by polyol chain length and acrylate end-group chemistry .
Q. How is hydrophilicity assessed in this compound-modified polymers, and what limitations exist in contact angle measurements?
Hydrophilicity is evaluated via water contact angle (WCA) measurements using a goniometer. However, WCA alone may not capture bulk hydrophilicity, as surface roughness, additives, and curing conditions can skew results. For example, studies show WCA remained unchanged (~59°) despite varying this compound concentrations (0–17 mol%), suggesting surface segregation or insufficient polar group exposure .
Q. What protocols are recommended for cytotoxicity testing of this compound-based biomedical materials?
Follow ISO 10993-5 guidelines using MTT assays with relevant cell lines (e.g., HeLa S3, Ca9-22). Key steps: (1) prepare polymer extracts in culture media, (2) expose cells for 24–72 hours, (3) measure metabolic activity via absorbance. Include controls for leachable monomers (e.g., residual acrylates) and validate with live/dead staining .
Q. How does this compound viscosity affect laboratory-scale processing, and what mitigation strategies exist?
High viscosity (e.g., 328–1,080 Pa·s) complicates mixing and degassing. Strategies include: (1) using diluent monomers (e.g., hexanediol diacrylate), (2) heating to reduce viscosity (40–60°C), and (3) vacuum degassing pre-cure. Note that viscosity correlates with oligomer molecular weight and branching .
Q. How do acrylate end-groups influence the thermal stability of this compound networks?
End-group chemistry (e.g., methacrylate vs. acrylate) impacts crosslink density and thermal resilience. Methacrylates yield higher glass transition temperatures (Tg) due to steric hindrance, while acrylates enable faster curing. Characterize via DSC (Tg analysis) and TGA (decomposition onset). For example, aliphatic urethane acrylates typically exhibit Tg ranges of –20°C to 50°C .
Advanced Research Questions
Q. How can conflicting mechanical data (e.g., flexibility vs. strength loss) be resolved when incorporating this compound into polymer networks?
Design experiments to isolate variables: (1) systematically vary this compound concentration (0–20 mol%), (2) perform tensile testing (ASTM D638) and dynamic mechanical analysis (DMA). Studies show tensile stress at break decreases linearly with this compound content (e.g., 1150 kPa to 896 kPa at 6.1 mol%), while elongation increases. Use Ashby plots to optimize the flexibility-strength trade-off for target applications .
Q. What advanced techniques enable real-time monitoring of UV-curing kinetics in this compound systems?
Real-time FT-IR tracks acrylate double bond conversion (peak at 810 cm⁻¹). Photo-DSC quantifies enthalpy changes during curing, correlating with crosslink density. For example, polyether-based urethane acrylates cure faster under low-energy UV-LEDs (3.5 mJ/cm²) than polyester analogs, as shown by surface cure energy thresholds .
Q. What formulation strategies mitigate oxygen inhibition in UV-cured this compound coatings without compromising network integrity?
(1) Use polyether-modified urethane acrylates (e.g., UA-1 in Table 9), which reduce oxygen diffusion via hydrophilic segments. (2) Incorporate tertiary amines (e.g., triethanolamine) as hydrogen donors. (3) Optimize photoinitiator blends (e.g., TPO-L with ITX) for surface cure efficiency. Validate via FT-IR and pendulum hardness tests .
Q. How can crosslink density and chain mobility be balanced in shape-memory this compound networks?
Adjust molecular weight between crosslinks (Mc) using telechelic oligomers (e.g., CN9021NS, Mc ≈ 104–105 g/mol). Introduce reversible bonds (e.g., Diels-Alder adducts) to enable thermally triggered shape recovery. Characterize via cyclic thermomechanical testing and small-angle X-ray scattering (SAXS) .
Q. What experimental design approaches optimize this compound formulations for multifunctional coatings?
Employ response surface methodology (RSM) to vary oligomer:monomer ratios, photoinitiator concentration, and crosslinker content. For abrasion-resistant coatings, a study using Box-Behnken design identified this compound (40%), trifunctional monomer (30%), and nano-silica (5%) as optimal, achieving >500 cycles (Taber abrasion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
